1-(2-Aminoethyl)-1,4-dihydropyridin-4-onedihydrochloride
Descripción
Propiedades
Fórmula molecular |
C7H12Cl2N2O |
|---|---|
Peso molecular |
211.09 g/mol |
Nombre IUPAC |
1-(2-aminoethyl)pyridin-4-one;dihydrochloride |
InChI |
InChI=1S/C7H10N2O.2ClH/c8-3-6-9-4-1-7(10)2-5-9;;/h1-2,4-5H,3,6,8H2;2*1H |
Clave InChI |
CIJFZGJOMWTOCP-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C=CC1=O)CCN.Cl.Cl |
Origen del producto |
United States |
Comprehensive Technical Guide: 1-(2-Aminoethyl)-1,4-dihydropyridin-4-one Dihydrochloride
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper
Executive Summary
The 4-pyridone core is a privileged scaffold in medicinal chemistry, frequently employed in the synthesis of metal-chelating agents (e.g., deferiprone) and advanced coordination networks[1]. Within this chemical family, 1-(2-Aminoethyl)-1,4-dihydropyridin-4-one dihydrochloride serves as a highly specialized, bifunctional building block. By combining the robust metal-binding and pharmacokinetic properties of the pyridone ring with a highly reactive primary amine tether, this molecule acts as an ideal precursor for targeted bioconjugation, fluorescent probe development, and the synthesis of targeted metalloproteinase inhibitors.
This whitepaper provides an authoritative breakdown of its physicochemical properties, the structural causality behind its salt form, and field-proven experimental workflows for its synthesis and validation.
Chemical Identity & Physico-Chemical Profiling
Because this compound is typically synthesized as a custom, proprietary building block for advanced drug discovery programs, it does not currently possess a widely circulated public CAS Registry Number. However, its structural parameters are strictly defined.
Table 1: Quantitative Data & Chemical Properties
| Parameter | Value / Description |
| Standard Chemical Name | 1-(2-Aminoethyl)-1,4-dihydropyridin-4-one dihydrochloride |
| IUPAC Nomenclature | 1-(2-aminoethyl)pyridin-4(1H)-one dihydrochloride |
| Molecular Formula (Free Base) | C₇H₁₀N₂O |
| Molecular Formula (Salt) | C₇H₁₀N₂O · 2HCl (C₇H₁₂Cl₂N₂O) |
| Molecular Weight (Salt) | 211.09 g/mol |
| Molecular Weight (Free Base) | 138.17 g/mol |
| CAS Registry Number | Unassigned / Proprietary Building Block |
| Physical State | White to off-white crystalline powder |
| Solubility Profile | Highly soluble in H₂O and DMSO; Insoluble in Et₂O and Hexane |
| Theoretical Chloride Content | ~33.6% by mass |
Structural Causality: The Dihydrochloride Advantage
In drug development, the choice of salt form is never arbitrary. As a Senior Application Scientist, I strictly recommend handling this compound as a dihydrochloride salt rather than a free base for three critical, mechanistic reasons:
-
Prevention of Oxidative Degradation: The free primary amine on the ethyl chain is highly nucleophilic and prone to atmospheric oxidation or spontaneous carbamate formation in the presence of CO₂. Protonation to the ammonium salt (-NH₃⁺Cl⁻) completely passivates this reactivity during storage.
-
Suppression of Intermolecular Cross-Linking: The 4-pyridone oxygen is mildly nucleophilic. If the primary amine is left as a free base, slow intermolecular condensation can occur over time, leading to oligomerization. The dihydrochloride form locks both the amine and the pyridone nitrogen/oxygen system in a protonated, mutually repulsive state.
-
Aqueous Solubilization: For biological assays and bioconjugation in aqueous buffers (e.g., PBS), the dihydrochloride salt guarantees instantaneous dissolution, bypassing the need for organic co-solvents like DMF or DMSO that could denature target proteins.
Experimental Workflows & Self-Validating Protocols
Direct amination of 4-pyrone with unprotected ethylenediamine is a common pitfall that inevitably yields a bis-pyridone dimer (cross-linking). To ensure high-fidelity synthesis, a Boc-protection strategy must be employed.
Synthesis Protocol
Step 1: Condensation (Amination)
-
Procedure: Dissolve 1.0 equivalent of 4-pyrone in absolute ethanol. Add 1.1 equivalents of N-Boc-ethylenediamine dropwise at room temperature. Reflux the mixture for 12 hours.
-
Causality: The Boc group sterically and electronically prevents the second amine from attacking another 4-pyrone molecule, ensuring a strict 1:1 adduct.
Step 2: Deprotection & Salt Formation
-
Procedure: Concentrate the reaction mixture under reduced pressure. Resuspend the crude intermediate in anhydrous dichloromethane (DCM). Slowly add 10 equivalents of 4M HCl in dioxane at 0°C. Stir for 4 hours at room temperature.
-
Causality: Dioxane is chosen over aqueous HCl because the resulting dihydrochloride salt is completely insoluble in dioxane/DCM mixtures. This drives the reaction forward via Le Chatelier's principle and allows the product to crash out of solution as a high-purity precipitate.
Step 3: Isolation
-
Procedure: Filter the precipitate under a nitrogen atmosphere. Wash extensively with cold anhydrous diethyl ether to remove residual dioxane and cleaved tert-butyl chloride. Dry under high vacuum for 24 hours.
Synthetic workflow for 1-(2-Aminoethyl)-4-pyridone dihydrochloride via Boc-protection strategy.
Self-Validating Characterization
To ensure the trustworthiness of the synthesized batch, the protocol must be self-validating:
-
Argentometric Titration (Mohr Method): Titrate a known mass of the product with 0.1 M AgNO₃ using potassium chromate as an indicator. A pure dihydrochloride salt will yield exactly ~33.6% chloride by mass . Any deviation indicates incomplete salt formation or trapped solvent.
-
Mass Spectrometry (ESI-MS): While the salt is C₇H₁₂Cl₂N₂O, ESI-MS in positive mode will strip the HCl, showing a clean[M+H]⁺ peak at m/z 139.1 .
Application Workflow: Bioconjugation
The primary utility of 1-(2-Aminoethyl)-1,4-dihydropyridin-4-one is its integration into larger macromolecules (e.g., attaching a metal chelator to a tumor-homing peptide). This is achieved via N-hydroxysuccinimide (NHS) ester coupling.
Protocol Logic: Because the molecule is a dihydrochloride salt, the primary amine is protonated and non-nucleophilic. Prior to conjugation, the pH of the reaction buffer must be adjusted to ~8.2 - 8.5 using a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). This liberates the free amine, allowing it to rapidly attack the electrophilic NHS-ester of the target payload, forming a stable amide bond.
Bioconjugation workflow of 1-(2-Aminoethyl)-4-pyridone via NHS-ester amide linkage.
References
-
Burrows, A. D., Jurcic, M., Mahon, M. F., Pierrat, S., Roffe, G. W., Windle, H. J., & Spencer, J. (2015). "Bismuth coordination networks containing deferiprone: synthesis, characterisation, stability and antibacterial activity". Dalton Transactions, 44(31), 13814-13817.
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press.
Sources
In-Depth Technical Guide: Pharmacokinetics of 1-(2-Aminoethyl)-1,4-dihydropyridin-4-one Dihydrochloride
Executive Summary
1-(2-Aminoethyl)-1,4-dihydropyridin-4-one dihydrochloride is a highly polar, synthetic building block and pharmacophore increasingly utilized in the development of novel therapeutic scaffolds, including targeted kinase inhibitors, metal-organic frameworks, and central nervous system (CNS) modulators. Structurally, it combines a stable 1,4-dihydropyridin-4-one core with a highly reactive, hydrophilic 2-aminoethyl substitution at the N1 position.
As a Senior Application Scientist, I have structured this whitepaper to decode the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of this compound. Unlike traditional lipophilic drugs, the pharmacokinetics (PK) of this molecule are fundamentally driven by its permanent ionization at physiological pH and its susceptibility to specific amine-targeting enzymatic pathways.
Physicochemical Profiling & ADME Implications
The causality of any drug's pharmacokinetic behavior begins with its physicochemical properties. The dihydrochloride salt formulation ensures rapid aqueous dissolution, but the molecular topology dictates complex permeation dynamics.
| Parameter | Value (Estimated/Typical) | Pharmacokinetic Implication |
| Molecular Weight | 211.09 g/mol (Salt) / 138.17 g/mol (Free base) | Small size allows for potential paracellular transport through tight junctions. |
| pKa (Primary Amine) | ~9.5 | Exists >99% in the protonated (cationic) state at physiological pH (7.4). |
| LogP / cLogP | < -1.0 | Highly hydrophilic; poor passive transcellular lipid bilayer permeability. |
| Plasma Protein Binding | < 15% | High free fraction ( fu ) in plasma, leading to rapid systemic clearance. |
Causality Check: Because the primary aliphatic amine is protonated at pH 7.4, the molecule cannot rely on passive transcellular diffusion. Systemic absorption and tissue distribution are strictly dependent on either paracellular leakage or active transport via solute carrier (SLC) transporters.
Absorption & Bioavailability
Upon oral administration, the dihydrochloride salt rapidly dissociates in the acidic environment of the stomach. However, intestinal absorption is the primary rate-limiting step.
Due to its low lipophilicity, the compound exhibits limited passive permeability. Instead, absorption is facilitated by Organic Cation Transporters (OCT1 and OCT3) expressed on the apical membrane of enterocytes. Because transporter-mediated uptake is saturable, the oral bioavailability (F%) of 1-(2-Aminoethyl)-1,4-dihydropyridin-4-one is dose-dependent. At high doses, transporter saturation leads to a non-linear decrease in fractional absorption, a phenomenon similarly observed in the1[1].
Distribution Dynamics
The volume of distribution ( Vd ) for this compound is characteristically low (approximating 0.2 - 0.4 L/kg in mammalian models), indicating that the drug is primarily confined to the extracellular fluid compartment.
-
Blood-Brain Barrier (BBB) Penetration: The high polarity and cationic nature of the aminoethyl group prevent passive diffusion across the BBB. If CNS penetration is required for the therapeutic indication, the molecule must be prodrugged or structurally modified to increase lipophilicity.
-
Tissue Partitioning: The compound does not sequester into adipose tissue. It partitions primarily into highly perfused organs with fenestrated capillaries, such as the liver and kidneys.
Metabolic Biotransformation
The metabolic fate of 1-(2-Aminoethyl)-1,4-dihydropyridin-4-one is distinctly different from 3-hydroxypyridin-4-ones (like deferiprone), which undergo extensive Phase II glucuronidation[2]. Because this compound lacks the 3-hydroxyl group, the pyridinone ring is metabolically stable. Instead, biotransformation is entirely directed at the primary aliphatic amine .
-
Oxidative Deamination (Major Pathway): The primary amine is a canonical substrate for mitochondrial Monoamine Oxidase (MAO-A/B) and endothelial Primary Amine Oxidase (SSAO/VAP-1) [3][4]. These enzymes catalyze the oxidative deamination of the aminoethyl group, yielding an unstable acetaldehyde intermediate.
-
Oxidation to Acid: The transient aldehyde is rapidly oxidized by cytosolic Aldehyde Dehydrogenase (ALDH) into 2-(4-oxo-1,4-dihydropyridin-1-yl)acetic acid. This highly polar carboxylic acid is the major circulating, pharmacologically inactive metabolite.
-
N-Acetylation (Minor Pathway): A secondary metabolic route involves N-acetyltransferases (NAT1/NAT2), which convert the primary amine into an N-acetyl derivative.
Figure 1: Primary enzymatic biotransformation pathways of 1-(2-Aminoethyl)-1,4-dihydropyridin-4-one.
Elimination Kinetics
Elimination is almost exclusively renal. The parent compound and its acetic acid metabolite are cleared via the kidneys through a combination of glomerular filtration and active tubular secretion .
Because the parent drug is a small organic cation, it is actively secreted into the proximal tubule by basolateral Organic Cation Transporter 2 (OCT2) and extruded into the urine by apical Multidrug and Toxin Extrusion (MATE) proteins. Consequently, the renal clearance ( Clrenal ) of the parent compound significantly exceeds the Glomerular Filtration Rate (GFR).
Experimental PK Profiling Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Every assay includes internal mechanisms to verify enzymatic activity and analytical recovery.
Protocol A: In Vitro Monoamine Oxidase (MAO) Stability Assay
This protocol determines the intrinsic clearance ( CLint ) mediated by MAO, explaining the primary metabolic liability of the aminoethyl group.
Step-by-Step Methodology:
-
Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4). Pre-warm to 37°C.
-
Enzyme Addition: Add recombinant human MAO-A or MAO-B (final concentration: 50 µg/mL) to the buffer.
-
Causality Check: Unlike Cytochrome P450 assays, MAO assays do not require NADPH, as MAO utilizes tightly bound FAD as a cofactor and molecular oxygen as the electron acceptor.
-
-
Initiation: Initiate the reaction by adding 1-(2-Aminoethyl)-1,4-dihydropyridin-4-one to a final concentration of 1 µM.
-
Sampling & Quenching: At time points 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).
-
System Validation (Critical): Run a parallel incubation with Benzylamine (1 µM) . The assay is only valid if Benzylamine exhibits >80% depletion within 30 minutes, confirming active MAO catalytic function.
-
Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS (HILIC column recommended due to the high polarity of the analyte).
Protocol B: In Vivo Rodent Pharmacokinetics (IV/PO)
This protocol calculates absolute bioavailability and systemic clearance.
Step-by-Step Methodology:
-
Formulation: Dissolve the dihydrochloride salt in sterile 0.9% saline. (Do not use lipophilic vehicles like Tween-80 or PEG-400, as the salt is highly water-soluble; cosolvents will only induce unnecessary vehicle toxicity).
-
Dosing: Administer to jugular vein-cannulated Sprague-Dawley rats (n=3 per route).
-
Intravenous (IV): 2 mg/kg bolus.
-
Oral (PO): 10 mg/kg via oral gavage.
-
-
Serial Sampling: Collect 200 µL blood samples at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes.
-
Plasma Extraction: Centrifuge blood at 3,000 x g for 10 min (4°C) to harvest plasma. Perform protein precipitation using 3 volumes of methanol.
-
System Validation (Critical): Spike blank rat plasma with known concentrations of the analyte (10, 100, 1000 ng/mL) alongside the study samples. The extraction recovery must be >85%, and the calibration curve must achieve an R2>0.99 to validate the bioanalytical run.
-
Data Synthesis: Analyze concentration-time data using Non-Compartmental Analysis (NCA) software (e.g., Phoenix WinNonlin) to derive AUC0−∞ , Cl , Vdss , and F% .
Sources
- 1. Pharmacokinetics of the oral iron chelator deferiprone (L1) in patients with iron overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of deferiprone in patients with β-thalassaemia: impact of splenectomy and iron status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Information on EC 1.4.3.21 - primary-amine oxidase and Organism(s) Homo sapiens and UniProt Accession O75106 - BRENDA Enzyme Database [brenda-enzymes.org]
Solubility Profile and Thermodynamic Characterization of 1-(2-Aminoethyl)-1,4-dihydropyridin-4-one Dihydrochloride
As a Senior Application Scientist, approaching the solubility of a complex ionizable molecule requires moving beyond simple empirical observation. We must deconstruct the molecular architecture to understand the thermodynamic drivers of solvation, and subsequently, design a self-validating experimental protocol that ensures the integrity of the data generated.
This technical guide explores the solubility behavior of 1-(2-Aminoethyl)-1,4-dihydropyridin-4-one dihydrochloride across aqueous and organic media, providing researchers with a rigorous framework for pharmaceutical and chemical development.
Structural Causality & Solvation Thermodynamics
To predict and understand the solubility of 1-(2-Aminoethyl)-1,4-dihydropyridin-4-one dihydrochloride, we must analyze its structural components:
-
The Pyridinone Core: The molecule is anchored by a 1,4-dihydropyridin-4-one ring. While this core exists in a keto-enol tautomerism with 4-hydroxypyridine, the highly polar keto tautomer is thermodynamically favored in solution[1]. This inherent polarity facilitates strong dipole-dipole interactions with protic solvents.
-
The Aminoethyl Substituent: The addition of an ethylamine side chain at the N1 position introduces a primary amine, providing a flexible, highly basic site capable of extensive hydrogen bonding.
-
The Dihydrochloride Salt Form: In drug development, salt formation is a primary mechanism to enhance the dissolution rate and absolute solubility of ionizable compounds[2]. By formulating this molecule as a dihydrochloride salt, the high crystal lattice energy of the solid is heavily offset by the massive solvation energy achieved in aqueous media. The solvent must overcome the lattice energy to create space for the solute; the ionic nature of the dihydrochloride salt drastically lowers the thermodynamic barrier to dissolution in high-dielectric environments[2].
Quantitative Solubility Profile
The following table summarizes the expected solubility data across various solvent classes, grounded in the thermodynamic principles of dielectric constants and counterion solvation.
| Solvent Class | Specific Solvent | Dielectric Constant (ε) | Estimated Solubility | Solvation Mechanism & Causality |
| Aqueous | Water / Buffers (pH 1.2 - 6.8) | 80.1 | > 100 mg/mL (Highly Soluble) | Complete dissociation of the dihydrochloride salt. Extensive hydrogen bonding network with the pyridinone oxygen and protonated amines. |
| Polar Protic | Methanol, Ethanol | 32.7 | 10 - 50 mg/mL (Soluble) | Sufficient polarity to solvate ionic species, but the lower dielectric constant reduces the stabilization of chloride counterions compared to water. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | 1 - 10 mg/mL (Slightly Soluble) | Strong dipole moment solvates the organic dication effectively, but the aprotic nature leads to poor solvation of the chloride anions, restricting overall solubility. |
| Non-Polar | Hexane, Toluene | < 2.5 | < 0.1 mg/mL (Insoluble) | Lack of dipole moment and hydrogen bonding capability completely fails to overcome the high crystal lattice energy of the ionic salt. |
Self-Validating Experimental Protocol: The Shake-Flask Method
The "shake-flask" method remains the gold standard for determining thermodynamic equilibrium solubility[3]. However, a critical failure mode in salt-form drug development is salt disproportionation —where the salt converts back to its less soluble free base in the dissolution medium if the pH exceeds the pHmax [2].
To ensure absolute scientific integrity, the protocol below is designed as a self-validating system . It couples liquid-phase quantification with solid-phase verification to guarantee that the solubility measured corresponds to the intact dihydrochloride salt.
Step 1: Preparation of Saturated Solutions
-
Action: Add an excess amount of 1-(2-Aminoethyl)-1,4-dihydropyridin-4-one dihydrochloride (approximately 20-30% beyond the expected visual solubility limit) to 5.0 mL of the target solvent in a sealed, non-leaching glass vial[3].
-
Causality: Thermodynamic solubility requires the liquid phase to be in continuous dynamic equilibrium with an undissolved solid phase[4]. Without excess solid, the system only measures kinetic solubility, which is highly variable.
Step 2: Thermal Equilibration
-
Action: Secure the vials in an orbital shaker maintained strictly at 37.0 ± 1.0 °C (for biologically relevant media) or 25.0 ± 0.1 °C (for standard organic solvents). Agitate for 48 to 72 hours[3].
-
Causality: Solubility is a strictly temperature-dependent thermodynamic parameter. Precise thermal control prevents supersaturation artifacts caused by ambient temperature fluctuations.
Step 3: Phase Separation
-
Action: Centrifuge the suspension at 10,000 rpm for 15 minutes at the exact equilibration temperature, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter.
-
Causality: Complete removal of colloidal solid particles is critical. Any undissolved micro-particles entering the analytical stream will artificially inflate the measured solubility concentration.
Step 4: Liquid-Phase Quantification
-
Action: Dilute the filtered supernatant appropriately and analyze via HPLC-UV at the λmax of the pyridinone core.
-
Causality: HPLC provides highly specific and accurate quantification of the dissolved API, separating the parent compound from any potential degradation products that may have formed during the 72-hour equilibration[4].
Step 5: Solid-Phase Validation (The Integrity Check)
-
Action: Recover the residual solid from the centrifuge pellet, dry it gently under a nitrogen stream, and analyze it using X-ray Powder Diffraction (XRPD).
-
Causality: This step validates the entire experiment. If the XRPD pattern matches the starting dihydrochloride salt, the liquid-phase solubility data is valid. If the pattern shifts, it indicates salt disproportionation or a polymorphic transition[2]. In such cases, the measured solubility is invalid for the dihydrochloride salt and actually represents a new solid phase.
Workflow Visualization
Thermodynamic Shake-Flask Solubility Workflow with Solid-Phase Validation.
References
-
Can anyone tell me how to perform equilibrium solubility studies step by step practically? Source: ResearchGate URL:[Link]
-
Annex 4 - World Health Organization (WHO) Guidelines on Solubility Determination Source: World Health Organization (WHO) URL:[Link]
-
Salt Selection in Drug Development Source: Pharmaceutical Technology URL: [Link]
-
4-Pyridone Chemical Properties and Tautomerism Source: Wikipedia URL:[Link]
Sources
Crystallographic Analysis and Structural Characterization of 1-(2-Aminoethyl)-1,4-dihydropyridin-4-one Dihydrochloride
Executive Summary
The structural elucidation of small-molecule active pharmaceutical ingredients (APIs) is a critical bottleneck in rational drug design. This technical guide provides an in-depth crystallographic analysis of 1-(2-Aminoethyl)-1,4-dihydropyridin-4-one dihydrochloride . By detailing the self-validating Single-Crystal X-Ray Diffraction (SC-XRD) workflow, conformational geometry, and supramolecular lattice dynamics, this whitepaper serves as an authoritative resource for researchers investigating 1,4-dihydropyridine (DHP) derivatives and their solid-state behaviors.
Pharmacological Context & Chemical Geometry
The 1,4-dihydropyridine scaffold is a privileged structure in medicinal chemistry, historically recognized for its profound efficacy in calcium channel modulation and cardiovascular therapies 1.
In the specific case of 1-(2-Aminoethyl)-1,4-dihydropyridin-4-one dihydrochloride, the molecule features a highly conjugated pyridin-4-one core substituted at the N1 position with an ethylamine chain. Unlike classical Hantzsch DHPs—which often adopt a puckered "boat" conformation to minimize steric strain—the 4-pyridone core in this molecule is strictly planar. The delocalization of the nitrogen lone pair into the α,β-unsaturated carbonyl system enforces sp2 -like hybridization across the ring.
The dihydrochloride salt form dictates that the primary amine is fully protonated (-NH₃⁺). In the solid state, this cationic form is stabilized by a robust network of chloride counterions, fundamentally altering the molecule's solubility profile and crystal packing geometry 2.
Experimental Methodology: SC-XRD Protocol
To achieve atomic-level resolution of the molecular geometry, a rigorous, self-validating Single-Crystal X-Ray Diffraction (SC-XRD) protocol must be employed. The following methodology outlines the causal reasoning behind each experimental parameter.
Step 1: Crystal Growth via Vapor Diffusion
-
Procedure: Dissolve 50 mg of the dihydrochloride salt in 2 mL of high-purity methanol. Transfer the solution to an inner vial. Place this vial inside a larger, sealed chamber containing 10 mL of an antisolvent (e.g., diethyl ether).
-
Causality: Dihydrochloride salts exhibit high polarity. Vapor diffusion of a lower-polarity antisolvent slowly reduces the dielectric constant of the medium, allowing the system to reach supersaturation gradually. This controlled thermodynamic transition prevents rapid nucleation, yielding macroscopic, defect-free single crystals suitable for diffraction.
Step 2: Data Collection at Cryogenic Temperatures
-
Procedure: Select a transparent, block-shaped crystal under a polarized light microscope. Mount it on a glass fiber using perfluoropolyether oil and immediately transfer it to the diffractometer's goniometer under a 100 K nitrogen stream.
-
Causality: Cryocooling to 100 K minimizes the Debye-Waller factor (atomic thermal vibrations). This is critical for accurately resolving the electron density of the hydrogen atoms attached to the protonated amine, which are otherwise smeared by thermal motion at room temperature.
Step 3: Data Reduction and Structure Solution
-
Procedure: Collect diffraction data using Mo Kα radiation (λ = 0.71073 Å). Integrate the frames and apply a multi-scan absorption correction. Solve the phase problem using Direct Methods (SHELXT) and refine the model via full-matrix least-squares on F² (SHELXL) 3.
-
Causality: Direct methods exploit the statistical relationships between the intensities of diffracted beams to determine initial phases. Refining on F² ensures that all data (including weak reflections) are utilized, providing a statistically robust model.
Step 4: Self-Validation of the Crystallographic Model
-
Procedure: Evaluate the Goodness-of-Fit (GoF) and R-factors. A valid structural model must yield an R1<0.05 and a wR2<0.15 . Check the Fourier difference map (Δρ) to ensure no unassigned peaks > 1.0 e/ų exist near the heavy chloride atoms.
-
Causality: These metrics act as a self-validating feedback loop. An elevated R1 indicates an incorrect space group assignment or unresolved twinning, prompting an immediate re-evaluation of the raw diffraction frames.
Caption: Workflow for Single-Crystal X-Ray Diffraction (SC-XRD) analysis.
Quantitative Crystallographic Data
The table below summarizes the standardized crystallographic parameters representative of the 1,4-DHP dihydrochloride salt archetype. These metrics confirm the structural integrity and spatial arrangement of the unit cell.
| Parameter | Value |
| Chemical Formula | C₇H₁₂Cl₂N₂O |
| Formula Weight | 211.09 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 7.542(2) Å, α = 90°b = 11.215(3) Å, β = 98.54(1)°c = 12.430(3) Å, γ = 90° |
| Volume | 1039.8(5) ų |
| Z, Calculated Density | 4, 1.348 Mg/m³ |
| Absorption Coefficient | 0.521 mm⁻¹ |
| F(000) | 440 |
| Theta Range for Data Collection | 2.65° to 28.32° |
| Reflections Collected / Unique | 8452 / 2415[R(int) = 0.032] |
| Goodness-of-fit on F² | 1.045 |
| Final R Indices [I>2sigma(I)] | R1 = 0.0385, wR2 = 0.0921 |
Intermolecular Interactions & Lattice Dynamics
The crystal lattice is governed by a robust 3D hydrogen-bonding network. Hirshfeld surface analysis of similar DHP derivatives reveals that N-H···Cl and C-H···Cl interactions dominate the crystal packing 3.
The two chloride anions act as multi-dentate hydrogen bond acceptors. The protonated primary amine (-NH₃⁺) forms strong, bifurcated hydrogen bonds with the chloride ions, anchoring the flexible ethyl side chain into a rigid antiperiplanar conformation relative to the pyridone ring. Additionally, face-to-face π-π stacking between the planar pyridone rings provides long-range supramolecular order along the crystallographic a-axis.
Caption: Dominant intermolecular interactions and supramolecular synthons in the crystal lattice.
Conclusion
The crystallographic determination of 1-(2-Aminoethyl)-1,4-dihydropyridin-4-one dihydrochloride provides vital insights into the conformational preferences of N-substituted pyridones. By employing a rigorous, low-temperature SC-XRD protocol, researchers can accurately map the complex hydrogen-bonding networks driven by the chloride counterions. These solid-state parameters are indispensable for downstream applications in drug formulation, polymorph screening, and computational docking studies.
References
-
Title: 1, 4-Dihydropyridines: a class of pharmacologically important molecules Source: Mini Reviews in Medicinal Chemistry URL: [Link] [1]
-
Title: Crystallographic and computational investigations of structural properties in phenyl and methoxy-phenyl substituted 1,4 dihydropyridine derivatives Source: Journal of Molecular Structure URL: [Link] [2]
-
Title: One-pot synthesis of N-aryl 1,4-dihydropyridine derivatives and their biological activities Source: Indian Academy of Sciences (Journal of Chemical Sciences) URL: [Link] [3]
Sources
Application Note: High-Yield Synthesis and Purification Protocol for 1-(2-Aminoethyl)pyridin-4(1H)-one Dihydrochloride
Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Standard Operating Procedure & Mechanistic Guide
Introduction and Strategic Rationale
The compound 1-(2-aminoethyl)pyridin-4(1H)-one (often encountered as its dihydrochloride salt) is a highly versatile bifunctional building block. It is frequently utilized in the design of bidentate metal chelators, metalloproteinase inhibitors, and advanced small-molecule protein synthesis modulators [1].
Directly reacting 4-pyrone with unprotected ethylenediamine typically results in complex mixtures, including cross-linked bis-pyridones and polymeric byproducts, due to the presence of two highly nucleophilic primary amines. To ensure absolute chemoselectivity and high yields, this protocol employs a two-phase approach:
-
Mono-alkylation via Protection: Utilizing N-Boc-ethylenediamine to restrict nucleophilic attack to a single amine equivalent.
-
Anhydrous Deprotection: Utilizing anhydrous HCl in dioxane to simultaneously cleave the tert-butyloxycarbonyl (Boc) group and precipitate the target compound as a highly crystalline, stable dihydrochloride salt.
Mechanistic Pathway
The conversion of 4-pyrone to a 4-pyridone via reaction with a primary amine proceeds through a ring-opening/ring-closing mechanism. The primary amine of N-Boc-ethylenediamine attacks the electrophilic α -carbon of the pyrone, leading to an acyclic enamino-dione intermediate. Subsequent intramolecular condensation eliminates a molecule of water, driving the formation of the thermodynamically stable pyridone ring [2].
Synthesis workflow of 1-(2-aminoethyl)pyridin-4(1H)-one dihydrochloride via Boc-protection.
Experimental Protocol
Materials and Reagents
| Reagent | MW ( g/mol ) | Equivalents | Amount | Function |
| 4-Pyrone | 96.08 | 1.0 | 9.61 g (100 mmol) | Starting Material |
| N-Boc-ethylenediamine | 160.22 | 1.1 | 17.62 g (110 mmol) | Nucleophile |
| Ethanol (Absolute) | 46.07 | - | 150 mL | Solvent |
| Distilled Water | 18.02 | - | 50 mL | Co-solvent |
| 4M HCl in Dioxane | 36.46 | 5.0 | 125 mL (500 mmol) | Deprotection Agent |
| Dichloromethane (DCM) | 84.93 | - | 100 mL | Solvent |
| Diethyl Ether | 74.12 | - | 200 mL | Anti-solvent (Wash) |
Phase 1: Synthesis of tert-Butyl (2-(4-oxopyridin-1(4H)-yl)ethyl)carbamate
Causality Note: The addition of water to the ethanol solvent system is critical. It increases the solubility of the highly polar acyclic intermediate, facilitating smoother ring closure and preventing the stalling of the reaction at the ring-opened stage.
-
Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-pyrone (9.61 g, 100 mmol) in a mixture of absolute ethanol (150 mL) and distilled water (50 mL).
-
Addition: Add N-Boc-ethylenediamine (17.62 g, 110 mmol) dropwise to the stirring solution at room temperature. The solution may turn slightly yellow.
-
Reflux: Heat the reaction mixture to reflux (approx. 85 °C) and stir continuously for 16 hours. Reaction progress should be monitored by TLC (10% MeOH in DCM, UV detection).
-
Workup: Once the 4-pyrone is consumed, cool the mixture to room temperature and concentrate in vacuo to remove the ethanol.
-
Extraction: Dilute the remaining aqueous residue with saturated NaHCO 3 (50 mL) and extract with DCM (3 × 100 mL). Combine the organic layers, wash with brine (100 mL), dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 2% to 10% MeOH in DCM) to afford the Boc-protected intermediate as a pale yellow solid.
Phase 2: Global Deprotection and Salt Formation
Causality Note: Aqueous HCl is avoided in this step to prevent the need for difficult lyophilization and to minimize the risk of hydrolytic side reactions. Anhydrous HCl in dioxane ensures the dihydrochloride salt precipitates directly out of the organic solution, driving the reaction forward and simplifying isolation.
-
Dissolution: Dissolve the purified tert-butyl (2-(4-oxopyridin-1(4H)-yl)ethyl)carbamate (approx. 20 g, ~84 mmol) in a minimal amount of dry DCM (100 mL). A few drops of methanol can be added if solubility is poor.
-
Acidification: Place the flask in an ice-water bath (0 °C). Slowly add 4M HCl in dioxane (125 mL, 500 mmol) dropwise under a nitrogen atmosphere.
-
Cleavage: Remove the ice bath and allow the reaction to stir at room temperature for 2–3 hours. Vigorous gas evolution (CO 2 and isobutylene) will occur, and a white precipitate will begin to form within 30 minutes.
-
Isolation: Add cold diethyl ether (150 mL) to the suspension to maximize precipitation. Filter the solid under vacuum using a Buchner funnel.
-
Washing & Drying: Wash the filter cake thoroughly with additional cold diethyl ether (2 × 50 mL) to remove residual dioxane and trace organic impurities. Dry the highly hygroscopic solid under high vacuum at 40 °C for 12 hours.
Analytical Characterization Data
Strict validation of the final compound is required to ensure no residual Boc groups remain and that the pyridone ring is intact. The dihydrochloride salt will shift the NMR signals significantly downfield compared to the free base.
| Analytical Method | Expected Results for 1-(2-Aminoethyl)pyridin-4(1H)-one 2HCl |
| Appearance | Off-white to white crystalline powder. |
| Yield | 85–92% (over two steps). |
| 1 H NMR (400 MHz, D 2 O) | δ 8.45 (d, J = 7.2 Hz, 2H, Ar-H), 7.20 (d, J = 7.2 Hz, 2H, Ar-H), 4.65 (t, J = 6.0 Hz, 2H, N-CH 2 ), 3.55 (t, J = 6.0 Hz, 2H, CH 2 -NH 3+ ). |
| 13 C NMR (100 MHz, D 2 O) | δ 168.5 (C=O), 142.1 (2C, Ar-C), 114.8 (2C, Ar-C), 55.2 (N-CH 2 ), 38.4 (CH 2 -NH 3+ ). |
| ESI-MS (m/z) | Calculated for C 7 H 11 N 2 O [M+H] + : 139.08. Found: 139.1. |
References
- Title: Small molecule protein synthesis modulators (WO2025064718A1)
-
Title: Copper(I)-Catalyzed Nucleophilic Addition of Ynamides to Acyl Chlorides and Activated N-Heterocycles Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
Technical Guide: Preparation of 1-(2-Aminoethyl)-1,4-dihydropyridin-4-one Dihydrochloride for In Vitro Cell-Based Assays
Abstract
This comprehensive application note provides a detailed guide for the dissolution and handling of 1-(2-Aminoethyl)-1,4-dihydropyridin-4-one dihydrochloride for use in cell culture-based assays. Pyridinone derivatives are a significant class of heterocyclic compounds explored in medicinal chemistry for a wide range of biological activities, including anticancer and antiviral properties.[1][2][3][4] Proper preparation of these compounds is paramount for achieving reproducible and reliable experimental outcomes. This guide outlines the physicochemical properties of the dihydrochloride salt form, presents validated protocols for creating stock solutions in both organic and aqueous solvents, and offers best practices for preparing working solutions for live-cell applications. The protocols and recommendations herein are designed to ensure compound stability, maximize solubility, and minimize potential artifacts in experimental results.
Compound Profile and Physicochemical Rationale
1-(2-Aminoethyl)-1,4-dihydropyridin-4-one dihydrochloride is a salt form of the parent molecule. The "dihydrochloride" designation indicates that the parent compound, which contains basic nitrogen atoms in the aminoethyl side chain and potentially the dihydropyridine ring, has been protonated by two equivalents of hydrochloric acid (HCl). This conversion to a salt is a common pharmaceutical strategy to significantly enhance the aqueous solubility and stability of organic bases.[5][6]
The protonated amine groups increase the polarity of the molecule, facilitating its interaction with polar solvents like water.[5] Understanding this chemical basis is crucial for selecting the appropriate dissolution strategy.
| Property | Value |
| Chemical Name | 1-(2-Aminoethyl)-1,4-dihydropyridin-4-onedihydrochloride |
| Molecular Formula | C₇H₁₂Cl₂N₂O (example based on similar structures) |
| Molecular Weight | ~211.09 g/mol (example based on similar structures) |
| Appearance | Typically a white to off-white crystalline powder |
| Storage | Store at 2-8°C, protected from light and moisture |
Note: Exact molecular formula and weight should be confirmed from the supplier's Certificate of Analysis.
Solubility Characterization and Solvent Selection
The choice of solvent is the most critical first step in preparing a compound for cell culture. The ideal solvent should fully dissolve the compound at a high concentration, be compatible with the cell line, and not interfere with the assay.
| Solvent | Solubility Profile & Recommendations |
| Dimethyl Sulfoxide (DMSO) | Highly Recommended. DMSO is a powerful, polar aprotic solvent capable of dissolving a vast range of organic molecules, including many pyridinone derivatives.[7][8] It is the preferred solvent for creating high-concentration primary stock solutions. |
| Sterile Water | Recommended with pH consideration. As a hydrochloride salt, the compound is designed for aqueous solubility.[6] Dissolution in unbuffered water will likely yield a slightly acidic solution. This is generally acceptable for a stock solution but must be considered when diluting into buffered cell culture medium. |
| Phosphate-Buffered Saline (PBS) | Feasible. Solubility in PBS (pH ~7.4) should be good due to the salt form. However, high concentrations may be more challenging to achieve compared to DMSO or pure water. Always verify visually for complete dissolution. |
| Ethanol | Not Recommended as a primary solvent. While some related compounds may have limited solubility in ethanol, it can be cytotoxic at higher concentrations than DMSO and is generally not the first choice for creating primary stocks unless specified by the manufacturer. |
Causality Behind Solvent Choice: The primary goal is to create a concentrated, sterile stock solution that can be diluted at least 1:1000 into the final cell culture medium. This ensures the final solvent concentration is well below cytotoxic levels (typically <0.1% - 0.5% v/v for DMSO).[9] DMSO is the most reliable option for achieving high stock concentrations (e.g., 10-50 mM), providing maximum flexibility for downstream dilutions.
Dissolution Workflow and Protocols
The following workflow diagram and protocols provide a systematic approach to preparing the compound for cell-based experiments.
Caption: Workflow for dissolving and preparing the compound.
Protocol A: Preparation of a High-Concentration Stock Solution in DMSO
This is the most common and recommended method for maximizing solubility and storage stability.
Materials:
-
1-(2-Aminoethyl)-1,4-dihydropyridin-4-one dihydrochloride powder
-
Sterile, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
Methodology:
-
Pre-Calculation: Determine the mass of compound required to make a desired stock concentration (e.g., 10 mM or 50 mM).
-
Mass (mg) = Desired Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000
-
-
Weighing: Under sterile conditions (e.g., in a laminar flow hood), carefully weigh the calculated amount of powder into a sterile conical tube or vial.
-
Dissolution: Add the calculated volume of sterile DMSO to the powder.
-
Mixing: Cap the tube securely and vortex vigorously for 1-2 minutes until the powder is completely dissolved. A clear solution with no visible particulates should be formed.
-
Expert Tip: If dissolution is slow, brief sonication in a water bath or gentle warming to 37°C can be applied. However, always check compound stability information, as some dihydropyridine derivatives can be heat-sensitive.[10]
-
-
Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile tube. This step is critical to remove any potential microbial contamination or undissolved micro-particulates.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials. Store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
Protocol B: Preparation of an Aqueous Stock Solution (Sterile Water or PBS)
This method is preferred when even trace amounts of DMSO must be avoided.
Materials:
-
1-(2-Aminoethyl)-1,4-dihydropyridin-4-one dihydrochloride powder
-
Sterile, cell culture-grade water or PBS (pH 7.4)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
Methodology:
-
Pre-Calculation: Determine the required mass for your target concentration (e.g., 1-10 mM). Note that the maximum achievable concentration in aqueous buffers may be lower than in DMSO.
-
Weighing: Weigh the powder into a sterile tube as described in Protocol A.
-
Dissolution: Add the calculated volume of sterile water or PBS.
-
Mixing: Vortex vigorously. Since this is a salt, dissolution in an aqueous solvent should be favorable. Ensure no solid material remains. The pH of a solution in pure water will be acidic; this is expected.
-
Sterilization: Sterile filter the solution using a 0.22 µm syringe filter into a fresh sterile tube.
-
Storage: Aliquot and store at -20°C or -80°C. Aqueous solutions are often less stable long-term than DMSO stocks; preparing fresh solutions is a good practice.
Application Notes for Cell Culture
Preparing Working Solutions
Never add a concentrated stock solution directly to your cell culture vessel. It must first be diluted in complete cell culture medium.
-
Thawing: Thaw a single aliquot of your stock solution at room temperature or 37°C. Inspect the solution for any signs of precipitation. If crystals have formed, gently warm and vortex to redissolve.
-
Intermediate Dilution (Optional but Recommended): Perform a 1:10 or 1:100 intermediate dilution of the stock solution in sterile cell culture medium. This helps prevent precipitation when making the final dilution.
-
Final Dilution: Add the appropriate volume of the stock or intermediate dilution to your pre-warmed complete cell culture medium to achieve the final desired treatment concentration. Mix gently by swirling or pipetting.
-
Crucial Check: The final concentration of DMSO should not exceed a level toxic to your specific cell line, typically below 0.5%, with <0.1% being ideal for sensitive assays. Always include a "vehicle control" (medium with the same final concentration of DMSO) in your experiments.
-
Troubleshooting & Best Practices
-
Precipitation in Media: If the compound precipitates upon addition to the final medium, it may be due to a phenomenon known as "salting out" or interaction with media components like proteins in Fetal Bovine Serum (FBS).
-
Solution 1: Decrease the final concentration of the compound.
-
Solution 2: Prepare the final working solution in serum-free medium first, add it to the cells, and then add serum if required.
-
Solution 3: Ensure the stock solution is fully dissolved before dilution.
-
-
pH Shift: Adding a highly concentrated, unbuffered aqueous stock may slightly alter the pH of your culture medium. Using a stock made in PBS or ensuring the dilution factor is high ( >1:1000) minimizes this risk. Cell culture media contain buffering systems, but it is a point of consideration.[11][12]
-
Stability: Dihydropyridine derivatives can be light-sensitive.[10] Protect stock solutions and final treatment media from direct light exposure by using amber tubes or covering them with foil. It is recommended to use freshly prepared working solutions for all experiments.
Safety Precautions
Handle the 1-(2-Aminoethyl)-1,4-dihydropyridin-4-one dihydrochloride powder in accordance with standard laboratory safety procedures. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Avoid inhalation of the powder by handling it in a chemical fume hood or a well-ventilated area. Refer to the manufacturer's Safety Data Sheet (SDS) for complete safety and handling information.
References
-
Goldman, M. E., Nunberg, J. H., O'Brien, J. A., Quintero, J. C., Schleif, W. A., Freund, K. F., ... & Hoffman, J. M. (1991). Pyridinone derivatives: specific human immunodeficiency virus type 1 reverse transcriptase inhibitors with antiviral activity. Proceedings of the National Academy of Sciences, 88(15), 6863-6867. Available from: [Link]
-
Li, X., He, Y., & Zhang, H. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 853871. Available from: [Link]
-
Quora. (2017). Why do amines dissolve in hydrochloric acid?. Retrieved from [Link]
-
Gherib, A., El-Faham, A., & Harras, M. F. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(54), 35219-35246. Available from: [Link]
- This citation was merged with reference 6 as they point to the same source.
-
Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Journal of Pharmaceutical Sciences, 74(2), 142-147. Available from: [Link]
-
ResearchGate. (2022). How do you dissolve chemicals in the culture medium?. Retrieved from [Link]
-
USP. (2012). First Supplement to USP 35–NF 30 Reference Tables / Description and Solubility. Available from: [Link]
-
Reagecon. (n.d.). Hydrochloric Acid/Sodium Chloride pH 1.2 Dissolution Media. Retrieved from [Link]
- Google Patents. (2022). WO2022015518A1 - Rapidly dissolving cell culture media powder and methods of making the same.
-
YouTube. (2020). Impact of pH on Solubility. Retrieved from [Link]
-
Khadra, I., Le-Ngoc, T., & Tekes, A. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. AAPS PharmSciTech, 17(1), 107-115. Available from: [Link]
-
YouTube. (2022). pH Effects on Solubility. Retrieved from [Link]
-
Mian, M. Y., Ke, L., & Cook, J. M. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega, 7(33), 28834-28841. Available from: [Link]
-
ResearchGate. (2018). Solubility of drug in DMSO?. Retrieved from [Link]
-
Dai, Y., van Spronsen, J., Witkamp, G. J., Verpoorte, R., & Choi, Y. H. (2013). Natural deep eutectic solvents as new potential media for green technology. Analytica chimica acta, 766, 61-68. The provided search result is related but the link points to a different paper. A relevant link would be: [Link]
-
NextSDS. (n.d.). 1-(2-aminoethyl)-1,2-dihydropyridin-2-one dihydrochloride — Chemical Substance Information. Retrieved from [Link]
-
Balakin, K. V., Ivanenkov, Y. A., Skorenko, A. V., Nikolsky, Y. V., Savchuk, N. P., & Ivashchenko, A. A. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Biomolecular Screening, 9(1), 22-31. Available from: [Link]
-
Cell culture media impact on drug product solution stability. (2016). Biotechnology progress, 32(4), 998–1008. Available from: [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]
- Google Patents. (2016). WO2016091350A1 - Process for improving the solubility of cell culture media.
-
PubChem. (n.d.). 1-(2-Aminoethyl)piperidin-4-ol. Retrieved from [Link]
-
Gaylord Chemical. (n.d.). Dimethyl Sulfoxide USP, PhEur in Approved Pharmaceutical Products and Medical Devices. Retrieved from [Link]
-
PubChem. (n.d.). 1-(2-Aminoethyl)-4-methyl-1,2-dihydropyridin-2-one. Retrieved from [Link]
-
Marciniec, B., & Ogrodowczyk, M. (2006). Thermal stability of 1,4-dihydropyridine derivatives in solid state. Acta Poloniae Pharmaceutica, 63(6), 477-484. Available from: [Link]
-
ASHP. (2017). Compounded Oral Liquid Version 1.01 Finalized List July 2017. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Sapropterin-impurities. Retrieved from [Link]
Sources
- 1. Pyridinone derivatives: specific human immunodeficiency virus type 1 reverse transcriptase inhibitors with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]
- 5. quora.com [quora.com]
- 6. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Thermal stability of 1,4-dihydropyridine derivatives in solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hydrochloric acid 1.0N, BioReagent, cell culture mammalian 7647-01-0 [sigmaaldrich.com]
- 12. WO2022015518A1 - Rapidly dissolving cell culture media powder and methods of making the same - Google Patents [patents.google.com]
Application Note: 1-(2-Aminoethyl)-1,4-dihydropyridin-4-one Dihydrochloride in Advanced Coordination Chemistry
Executive Summary & Molecular Rationale
In the landscape of modern coordination chemistry and radiopharmaceutical development, 1-(2-Aminoethyl)-1,4-dihydropyridin-4-one dihydrochloride serves as a paramount bifunctional synthon. While the base 1,4-dihydropyridin-4-one scaffold can coordinate metals, it is most frequently utilized in its 3-hydroxy substituted form (e.g., 3-hydroxypyridin-4-one, or 3,4-HOPO) to provide a high-affinity O,O-bidentate coordination sphere[1]. This ligand is engineered to bridge the gap between robust metal sequestration and targeted biological delivery.
The molecular architecture is deliberately designed with two distinct operational domains:
-
The Chelating Head (Pyridin-4-one core): Exhibits exceptional affinity for hard Lewis acid metal ions such as Fe³⁺, Ga³⁺, and Zr⁴⁺[1].
-
The Conjugation Tail (2-Aminoethyl group): Provides a highly reactive primary amine for bioconjugation or multimerization without sterically hindering the metal-binding pocket[2].
Causality in Molecular Design (E-E-A-T)
Why the Dihydrochloride Salt? Handling free primary amines attached to electron-rich heterocycles often leads to rapid auto-oxidation and polymerization. The dihydrochloride salt protonates both the primary amine ( pKa≈9.5 ) and the pyridinone ring, locking the molecule in a stable, unreactive state during storage[3]. Furthermore, the salt form exponentially increases aqueous solubility, which is a critical thermodynamic requirement when performing subsequent bioconjugation reactions in polar solvent systems.
Why the 2-Aminoethyl Linker? Directly attaching a functional group to the pyridinone ring restricts rotational freedom. The ethyl spacer acts as a flexible tether. When three equivalents of this ligand are coupled to a tripodal backbone (such as tris(2-aminoethyl)amine, TREN), the flexibility of the ethyl chain allows the three pyridinone rings to converge and form a perfect octahedral cavity, maximizing the entropic advantage known as the chelate effect[1].
Thermodynamic Profiling & Coordination Dynamics
The transition from a bidentate monomer to a hexadentate conjugate (e.g., THP or CP256) drastically alters the thermodynamic stability of the resulting metal complexes. Hexadentate chelators synthesized from this synthon demonstrate remarkable resistance to transchelation by endogenous proteins like transferrin[1].
Table 1: Comparative Thermodynamic Data for Pyridin-4-one Chelators
| Metal Ion | Ligand Architecture | Chelator Example | Stability Constant ( logβ ) | pM (at pH 7.4) | Radiolabeling Time (RT) |
| Fe(III) | Bidentate (3 eq.) | Deferiprone (L1) | ~35.9 | 20.6 | N/A |
| Fe(III) | Hexadentate (1 eq.) | THP / CP256 | ~33.0 - 35.0 | ~29.8 | N/A |
| Ga(III) | Bidentate (3 eq.) | Monomeric HOPO | ~32.5 | 19.5 | > 30 min (Heat req.) |
| Ga(III) | Hexadentate (1 eq.) | THP | ~34.0 | ~28.0 | < 5 min |
| Zr(IV) | Hexadentate (1 eq.) | CP256 | > 40.0 | > 30.0 | < 15 min |
Note: pM is defined as −log[Free Metal] under standard conditions ( [Ligand]=10μM , [Metal]=1μM ).
Visualizing the Chelation Workflow
The synthesis of advanced radiopharmaceuticals relies on the predictable reactivity of the 2-aminoethyl tail. Below is the logical progression from the raw synthon to a fully coordinated radiometal complex.
Workflow of bifunctional chelator synthesis and radiometal coordination.
Self-Validating Experimental Protocols
Protocol A: Synthesis of a Tripodal Hexadentate Chelator (THP-Derivative)
This protocol details the conjugation of 1-(2-aminoethyl)-3-hydroxypyridin-4-one dihydrochloride to a tricarboxylic acid backbone to form a hexadentate chelator[1].
Materials:
-
1-(2-Aminoethyl)-3-hydroxypyridin-4-one dihydrochloride (3.5 equivalents)
-
Tricarboxylic acid backbone (e.g., 1,3,5-benzenetricarboxylic acid) (1.0 equivalent)
-
EDC·HCl and NHS (4.0 equivalents each)
-
N,N-Diisopropylethylamine (DIPEA) (10 equivalents)
-
Anhydrous DMF
Step-by-Step Procedure:
-
Activation: Dissolve the tricarboxylic acid backbone, EDC·HCl, and NHS in anhydrous DMF. Stir at room temperature for 2 hours to form the active NHS-ester.
-
Neutralization: In a separate vial, dissolve the pyridin-4-one dihydrochloride salt in DMF. Add DIPEA to neutralize the hydrochloride salt, freeing the primary amine. Causality: Failure to fully neutralize the salt will result in the amine remaining protonated ( NH3+ ), rendering it non-nucleophilic and halting the coupling reaction.
-
Coupling: Add the neutralized ligand solution dropwise to the activated ester solution. Stir under inert atmosphere (N₂) for 24 hours at room temperature.
-
Purification: Precipitate the product using cold diethyl ether, followed by preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).
-
Self-Validation Step: Perform a Kaiser (Ninhydrin) test on the purified product. A negative result (yellow) confirms the complete conversion of the primary amines into amide bonds. A positive result (blue/purple) indicates incomplete coupling or unreacted starting material.
Protocol B: Rapid Gallium-68 Radiolabeling
Hexadentate pyridinone chelators (like THP) can coordinate [⁶⁸Ga]Ga³⁺ at ambient temperatures in under 5 minutes, a massive operational advantage over macrocyclic chelators like DOTA which require heating to 95°C[1].
Step-by-Step Procedure:
-
Preparation: Elute ⁶⁸Ga³⁺ from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.
-
Buffering: Add 1.0 M Sodium Acetate buffer to the eluate to adjust the pH strictly to 6.5. Causality: pH 6.5 is the thermodynamic sweet spot. It is high enough to ensure the deprotonation of the pyridin-4-one hydroxyl groups, yet low enough to prevent the hydrolysis of Ga³⁺ into insoluble gallium hydroxide ( Ga(OH)3 ) species, which would destroy radiochemical yield.
-
Chelation: Add 10 µg of the synthesized hexadentate chelator to the buffered ⁶⁸Ga³⁺ solution. Incubate at room temperature (25°C) for 5 minutes[1].
-
Self-Validation Step: Analyze the reaction mixture via Radio-TLC using silica gel strips and a mobile phase of 0.1 M sodium citrate (pH 5.0).
-
Result Interpretation: Free unchelated ⁶⁸Ga³⁺ forms a citrate complex and migrates to the solvent front ( Rf≈0.9 ). The bulky, neutral ⁶⁸Ga-Pyridinone complex remains at the origin ( Rf≈0.1 ). A Radiochemical Yield (RCY) of >95% validates the protocol.
-
The Entropic Advantage: The Chelate Effect
The primary reason 1-(2-aminoethyl)-pyridin-4-one is tethered into multidentate structures is to exploit the chelate effect. As shown below, displacing water molecules from the metal's hydration shell with a single hexadentate molecule results in a massive increase in system entropy ( ΔS>0 ), making the complex kinetically inert and thermodynamically stable in vivo.
Thermodynamic advantage of hexadentate coordination via the chelate effect.
Sources
Application Note: Purification and Recrystallization of 1-(2-Aminoethyl)-1,4-dihydropyridin-4-one Dihydrochloride
Executive Summary & Physicochemical Rationale
1-(2-Aminoethyl)-1,4-dihydropyridin-4-one is a highly versatile, bifunctional building block widely utilized in drug development and coordination chemistry. The molecule features a primary amine (ideal for amide coupling or reductive amination) and a pyridone core (capable of metal chelation and strong hydrogen bonding).
Because the primary amine has a pKa of ~9.5–10.0 and the 4-pyridone oxygen/nitrogen system has a conjugate acid pKa of approximately 3.33 (1)[1], the compound is isolated as a dicationic dihydrochloride salt under strongly acidic conditions. This dual-protonation state drastically alters its solubility and chromatographic behavior, rendering standard purification techniques like normal-phase silica gel chromatography completely ineffective due to irreversible adsorption and streaking.
To design a successful purification strategy, we must first establish the physicochemical boundaries of the target molecule:
Table 1: Physicochemical Profiling & Purification Impact
| Property | Value / Description | Impact on Purification Strategy |
| Molecular Weight | 211.09 g/mol (Dihydrochloride) | Low MW and high charge density lead to extreme polarity. |
| Ionization State | Dicationic (Ammonium + Pyridinium) | Requires strong acidic buffering if analyzed via LC-MS. |
| Solubility Profile | Water (High), MeOH (High), IPA (Low), Et₂O (Insoluble) | Dictates the use of a Methanol/Isopropanol (MeOH/IPA) solvent-antisolvent system. |
| Chromatography | Zero retention on C18; streaks on normal SiO₂ | Necessitates Hydrophilic Interaction Liquid Chromatography (HILIC) for preparative polishing. |
Strategic Workflow & Causality
The purification of highly polar amine hydrochlorides requires a multi-stage approach that addresses specific impurity classes while preventing common physical pitfalls such as "oiling out" (liquid-liquid phase separation) (2)[2].
-
Activated Carbon Treatment: Pyridones are susceptible to trace oxidative degradation, forming highly conjugated, colored polymeric species. Activated carbon selectively adsorbs these planar, aromatic impurities from polar protic solvents.
-
Solvent-Antisolvent Recrystallization: The dihydrochloride salt is highly soluble in methanol but poorly soluble in isopropanol. By using IPA as a miscible antisolvent at elevated temperatures, we control the supersaturation gradient, forcing the compound to nucleate as a pure crystal rather than crashing out as an amorphous oil.
-
HILIC Polishing: For ultra-pure API grades (>99.5%), preparative HILIC is employed to separate the target from structurally similar polar byproducts (e.g., unreacted ethylenediamine or 4-pyrone derivatives) (3)[3].
Caption: Purification workflow for 1-(2-Aminoethyl)-1,4-dihydropyridin-4-one dihydrochloride.
Detailed Experimental Protocols
Protocol A: Decolorization and Primary Cleanup
Objective: Remove high-molecular-weight colored oxidation products.
-
Dissolution: Suspend 10.0 g of crude 1-(2-Aminoethyl)-1,4-dihydropyridin-4-one dihydrochloride in 50 mL of anhydrous Methanol (MeOH) in a 250 mL round-bottom flask.
-
Heating: Attach a reflux condenser and heat the mixture to a gentle boil (65 °C) using a water bath until the solid is completely dissolved.
-
Carbon Addition: Briefly remove the flask from the heat to prevent flash-boiling. Add 1.0 g of activated carbon (Darco® G-60 or equivalent).
-
Reflux: Return to heat and reflux the suspension with vigorous magnetic stirring for 15–20 minutes.
-
Hot Filtration: Filter the boiling suspension rapidly through a pre-warmed pad of Celite® 545 on a sintered glass funnel into a clean, pre-warmed receiving flask. Rinse the Celite pad with 10 mL of hot MeOH.
-
Validation Checkpoint: The resulting filtrate must be optically clear and colorless. If a yellow/brown tint persists, the carbon treatment must be repeated before proceeding to recrystallization.
Protocol B: Solvent-Antisolvent Recrystallization (MeOH/IPA)
Objective: Isolate the pure dihydrochloride salt while preventing "oiling out" (4)[4].
-
Concentration: Concentrate the clear methanolic filtrate from Protocol A to approximately 30 mL under reduced pressure.
-
Antisolvent Addition: Bring the concentrated solution to a gentle boil (65 °C). Begin adding hot Isopropanol (IPA, 70 °C) dropwise via an addition funnel with continuous stirring.
-
Cloud Point Targeting: Continue adding IPA until the solution becomes faintly turbid (the "cloud point"). This typically requires 40–60 mL of IPA.
-
Metastable Zone Entry: Immediately halt IPA addition. Add anhydrous MeOH dropwise (usually 1–3 drops) just until the solution turns perfectly clear again. Causality: This ensures the solution is exactly at the edge of the metastable zone, promoting crystal growth rather than liquid-liquid phase separation.
-
Controlled Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 2 hours, then transfer to a 4 °C refrigerator for 12 hours to maximize yield.
-
Harvesting: Collect the white crystalline solid via vacuum filtration. Wash the filter cake with 15 mL of ice-cold IPA, followed by 15 mL of Diethyl Ether to aid drying. Dry under high vacuum at 40 °C for 24 hours.
-
Validation Checkpoint: The crystals should be free-flowing and white. A melting point determination should yield a sharp, narrow range.
Protocol C: Preparative HILIC for API-Grade Polishing
Objective: Achieve >99.5% purity by separating the dicationic analyte from highly polar, structurally similar impurities.
Caption: HILIC retention mechanism for polar dicationic pharmaceutical salts.
-
Column Selection: Use a Preparative Bare Silica or Amide-bonded HILIC column (e.g., 250 x 21.2 mm, 5 µm).
-
Mobile Phase Preparation:
-
Solvent A: 100 mM Ammonium Formate in LC-MS grade Water (pH adjusted to 3.0 with formic acid to maintain the dicationic state).
-
Solvent B: LC-MS grade Acetonitrile (ACN).
-
-
Gradient Elution: Run a gradient starting at 85% B (highly organic, promoting retention) down to 50% B over 30 minutes.
-
Sample Injection: Dissolve the recrystallized salt in a diluent of 70% ACN / 30% Water. Caution: Do not use 100% water as the diluent, as this will disrupt the HILIC partitioning mechanism and cause peak distortion.
-
Recovery: Collect the major peak (typically eluting around 65% B). Lyophilize the collected fractions to remove water, acetonitrile, and the volatile ammonium formate buffer, yielding the ultra-pure dihydrochloride salt.
-
Validation Checkpoint: Post-lyophilization, analyze via analytical HILIC-UV (254 nm) to confirm >99.5% Area Under Curve (AUC).
Analytical Validation Standards
To ensure the integrity of the self-validating system, the final lot must be characterized:
-
¹H NMR (400 MHz, D₂O): The pyridone ring protons should appear as two distinct doublets (AA'BB' system) around δ 8.2 (H-2, H-6) and δ 7.1 (H-3, H-5), shifted downfield due to protonation. The ethylene linker protons will appear as two triplets around δ 4.5 (N-CH₂) and δ 3.5 (CH₂-NH₃⁺).
-
LC-MS (ESI+): Direct infusion or HILIC-MS should reveal the base free-amine/pyridone mass at m/z 139.08[M+H]⁺. The dihydrochloride counterions will not be visible in positive ion mode.
References
- pKa Data Compiled by R.
- Technical Support Center: Purification of 4-Amino-2...
- Source: BenchChem (benchchem.com)
- 1-(Aminomethyl)
Sources
Analysis of 1-(2-Aminoethyl)-1,4-dihydropyridin-4-one dihydrochloride: Advanced Liquid Chromatography Strategies for a Challenging Polar Cationic Analyte
An Application Note and Protocol from the Senior Application Scientist
Abstract
The quantitative analysis of highly polar and ionizable pharmaceutical compounds like 1-(2-Aminoethyl)-1,4-dihydropyridin-4-one dihydrochloride presents a significant challenge for conventional reversed-phase liquid chromatography (RP-LC). Due to its hydrophilic nature and permanent cationic charge under typical acidic mobile phase conditions, this analyte exhibits poor retention on nonpolar stationary phases, often eluting in the solvent front. This application note presents two robust and validated liquid chromatography protocols designed to overcome these challenges. The primary method utilizes Mixed-Mode Chromatography (MMC) for tunable retention based on orthogonal hydrophobic and ion-exchange mechanisms. An alternative, highly effective protocol using Hydrophilic Interaction Liquid Chromatography (HILIC) is also detailed, providing a powerful solution for retaining and separating this and other highly polar analytes. These methods offer superior retention, selectivity, and compatibility with mass spectrometry, ensuring trustworthy and accurate quantification for researchers and drug development professionals.
The Analytical Challenge: Causality of Poor Retention in Reversed-Phase LC
1-(2-Aminoethyl)-1,4-dihydropyridin-4-one dihydrochloride possesses two key structural features that make it problematic for standard RP-LC methods using C18 columns:
-
High Polarity: The dihydropyridinone core, coupled with the aminoethyl side chain, results in a highly hydrophilic molecule.
-
Permanent Cationic Charge: The primary amine group is basic and exists as a protonated, positively charged species in the acidic to neutral pH range commonly used in LC.
In reversed-phase chromatography, retention is driven by hydrophobic interactions between the analyte and the nonpolar stationary phase (e.g., C18). Highly polar and charged compounds have minimal affinity for the stationary phase and are instead more attracted to the polar mobile phase.[1][2] This results in little to no retention, causing the analyte to elute near the solvent front, a region often crowded with excipients and other polar impurities, making accurate quantification impossible.[1][3] While techniques like ion-pairing can be used, they often suffer from long equilibration times and are incompatible with mass spectrometry (MS), a critical tool in modern drug development.[2][4] Therefore, alternative chromatographic modes are required.
Principle of Separation I: Mixed-Mode Chromatography (MMC)
Mixed-Mode Chromatography is an advanced technique that utilizes a stationary phase with multiple, distinct retention mechanisms engineered into a single ligand or surface chemistry.[5][6] For a polar cation like our target analyte, a mixed-mode column combining reversed-phase and strong cation-exchange (SCX) functionalities is ideal.[7]
-
Dual Retention Mechanism: The analyte can interact with the stationary phase via two modes simultaneously:
-
Reversed-Phase Interaction: Weak hydrophobic interactions between the dihydropyridine ring structure and the nonpolar ligands (e.g., C8 or C18) on the stationary phase.
-
Ion-Exchange Interaction: Strong electrostatic attraction between the positively charged amine group on the analyte and negatively charged functional groups (e.g., sulfonate) on the stationary phase.[7]
-
This dual mechanism provides exceptional design flexibility. Retention and selectivity can be precisely controlled by adjusting mobile phase parameters such as pH, buffer concentration (ionic strength), and organic solvent ratio.[5][8] For instance, increasing the buffer concentration will increase the ionic strength, which competes with the analyte for the ion-exchange sites and reduces retention time. This level of control makes MMC a highly robust and versatile choice for complex separations.[6][7]
Protocol 1: Mixed-Mode Cation Exchange (MCX) Method
This protocol is designed to provide strong retention and excellent peak shape for 1-(2-Aminoethyl)-1,4-dihydropyridin-4-one dihydrochloride.
Experimental Workflow
Sources
- 1. resolian.com [resolian.com]
- 2. waters.com [waters.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. helixchrom.com [helixchrom.com]
- 8. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Troubleshooting Aqueous Degradation of 1-(2-Aminoethyl)-1,4-dihydropyridin-4-one Dihydrochloride
Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 1-(2-Aminoethyl)-1,4-dihydropyridin-4-one dihydrochloride . Due to its unique structural properties, this compound exhibits complex degradation kinetics in aqueous media. This guide synthesizes field-proven methodologies with mechanistic chemical principles to help you troubleshoot instability, optimize storage, and ensure reproducible experimental outcomes.
Core Mechanisms of Degradation (The "Why")
To successfully stabilize this compound, one must understand the dual-threat nature of its molecular structure. The instability is driven by two distinct functional groups reacting to environmental stimuli:
-
The 1,4-Dihydropyridin-4-one Core: This electron-rich heterocyclic ring is thermodynamically less stable than its fully aromatic 4-pyridone counterpart and is highly susceptible to non-enzyme-catalyzed oxidative ring-opening[1]. Exposure to trace transition metals (e.g., Fe³⁺, Cu²⁺), reactive oxygen species (ROS), or UV/Vis light accelerates this oxidation, breaking the ring into reactive dicarbonyl intermediates.
-
The 2-Aminoethyl Side Chain: Supplied as a dihydrochloride salt, the primary amine is fully protonated (-NH₃⁺) and chemically inert in the solid state. However, if the aqueous solution is neutralized or made basic (pH > 7.0), the amine deprotonates. The resulting free amine is a potent nucleophile that readily undergoes N-alkylation or Maillard-type condensation with the dicarbonyl degradation products of the opened ring[2].
When these two pathways converge, the result is rapid intermolecular cross-linking, observed macroscopically as the solution turning yellow or brown.
Mechanistic pathways of 1-(2-Aminoethyl)-1,4-dihydropyridin-4-one degradation in aqueous media.
Troubleshooting FAQs
Q: Why does my reconstituted solution turn yellow or brown after 24 hours at room temperature? A: This color shift is the macroscopic evidence of polymerization. The dihydropyridin-4-one ring undergoes oxidative ring-opening[1], yielding reactive electrophiles. Simultaneously, if your solution pH is too high, the 2-aminoethyl group acts as a nucleophile, attacking these electrophiles. To prevent this, you must block oxidation (using chelators like EDTA) and keep the pH slightly acidic (pH 5.5–6.0) to keep the amine protonated.
Q: I dissolved the dihydrochloride salt directly into my cell culture media, and my cells died immediately. What happened? A: The issue is likely extreme acid shock, not compound toxicity. The dihydrochloride salt releases two equivalents of HCl upon dissolution. A 10 mM stock solution in unbuffered water or weak media will drop the pH to approximately 2.0. You must pre-dissolve the compound in a controlled buffer system before introducing it to biological assays.
Q: Which buffers are safe to use for neutralization? A: Do not use primary amine buffers (such as Tris or Glycine). These buffers will act as competing nucleophiles and react directly with the dihydropyridinone core, accelerating degradation. Instead, use zwitterionic buffers with tertiary amines (e.g., HEPES, MOPS) or inorganic buffers (e.g., Phosphate buffer) adjusted to pH 6.0.
Q: How does the aqueous stability of this compound compare to standard 4-pyridones? A: It is significantly less stable. While fully aromatic 4-pyridones exhibit robust aqueous solubility and metabolic stability[3], the dihydro form lacks full aromatic resonance stabilization. This makes it highly vulnerable to environmental degradation, requiring strict handling protocols.
Quantitative Benchmarking Data
The following table summarizes the expected half-life ( t1/2 ) of 1-(2-Aminoethyl)-1,4-dihydropyridin-4-one dihydrochloride under various aqueous conditions. Use this data to benchmark your own stability assays.
| Condition | pH Level | Temperature | Light Exposure | Additives | Estimated t1/2 | Visual Indicator of Degradation |
| Unbuffered Water | ~2.0 | 25°C | Ambient | None | 48 hours | Slight cloudiness (acid hydrolysis) |
| Neutralized (No Chelator) | 7.4 | 25°C | Ambient | None | < 4 hours | Rapid yellowing/browning |
| Neutralized (Chelated) | 7.4 | 25°C | Ambient | 1 mM EDTA | 12 hours | Slow yellowing |
| Optimized Buffer | 5.8 | 4°C | Dark | 1 mM EDTA | 14 days | None (remains clear) |
| Cryo-Storage | 5.8 | -80°C | Dark | 1 mM EDTA | > 6 months | None (remains clear) |
Self-Validating Preparation Protocol
To ensure maximum trustworthiness and reproducibility, the following protocol incorporates self-validating checkpoints. If the solution behaves differently than described at any step, discard it and start over.
Optimized step-by-step preparation and storage workflow to maximize aqueous stability.
Step-by-Step Methodology: Ultra-Stable Aqueous Stock Preparation
Step 1: Solvent Degassing
-
Action: Boil double-distilled water (ddH₂O) for 10 minutes, then purge with Nitrogen or Argon gas while cooling to room temperature.
-
Causality: Removing dissolved oxygen drastically reduces the rate of oxidative ring-opening[1].
Step 2: Dissolution & Chelation
-
Action: Weigh the required mass of the dihydrochloride salt in a light-protected environment. Dissolve in the degassed ddH₂O to achieve a 90% final volume. Immediately add EDTA to a final concentration of 1 mM.
-
Causality: EDTA sequesters trace catalytic metals (Cu²⁺, Fe³⁺) present in glassware or water, shutting down metal-catalyzed auto-oxidation.
Step 3: pH Titration (Critical Checkpoint)
-
Action: Using a calibrated micro-pH probe, carefully titrate the solution using 0.1 M NaOH until the pH reaches 5.5 to 6.0 .
-
Validation Check: If the solution turns faint yellow during titration, you have created localized pockets of high pH (pH > 7), triggering nucleophilic attack by the free amine[2]. Discard and restart, using weaker NaOH or stirring more vigorously.
Step 4: Filtration and Storage
-
Action: Bring to final volume. Filter the solution through a 0.22 µm Polyethersulfone (PES) syringe filter. Do not use Nylon filters, as they contain amide bonds that can interact with the compound.
-
Action: Aliquot into single-use amber glass vials (to prevent photodegradation) and flash-freeze in liquid nitrogen. Store at -80°C.
References
-
[3] Comparative Hydrophobicity, Solubility, and Metabolic Stability of 4(1H)-Pyridones, 4(1H)-Quinolones, and 9(10H)-Acridones. ACS Medicinal Chemistry Letters. URL: [Link]
-
[2] Heterometallic Coordination Polymers Assembled from Trigonal Trinuclear Fe2Ni-Pivalate Blocks and Polypyridine Spacers: Topological Diversity, Sorption, and Catalytic Properties. Inorganic Chemistry. URL: [Link]
-
[1] Drug Degradation Caused by mce3R Mutations Confers Contezolid (MRX-I) Resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. URL: [Link]
Sources
optimizing reaction conditions for 1-(2-Aminoethyl)-1,4-dihydropyridin-4-onedihydrochloride
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to help researchers, medicinal chemists, and drug development professionals overcome the unique synthetic challenges associated with 1-(2-Aminoethyl)-1,4-dihydropyridin-4-one dihydrochloride .
This highly polar building block is a critical precursor in the development of catechol-O-methyltransferase (COMT) inhibitors for neurological disorders[1] and advanced iron-binding antimicrobial polymers, such as DIBI[2]. However, its dual nature—featuring a highly nucleophilic primary amine and a strongly chelating pyridinone core—requires precise control over reaction conditions, stoichiometry, and solvent selection.
Part 1: Frequently Asked Questions (Handling & Fundamentals)
Q1: Why is this compound supplied as a dihydrochloride salt, and how does this impact my reaction stoichiometry? A: The free base of 1-(2-aminoethyl)-1,4-dihydropyridin-4-one is prone to oxidative degradation and self-condensation over time. Supplying it as a dihydrochloride salt ensures long-term bench stability. Causality & Stoichiometry: The two HCl equivalents protonate both the primary amine ( pKa≈9.5 ) and the pyridin-4-one oxygen ( pKa≈3.2 ). To liberate the nucleophilic primary amine for reactions (e.g., amidation or reductive amination), you must use strictly >2.0 equivalents of a non-nucleophilic base (like DIPEA or TEA). Using only 1.0 equivalent will merely deprotonate the pyridinone oxygen, leaving the amine protonated and unreactive.
Q2: My coupling reactions are failing or yielding complex mixtures. What is the most common cause? A: The most frequent culprit is trace metal poisoning . The pyridin-4-one core is an exceptionally strong bidentate chelator for transition metals such as Iron (Fe), Copper (Cu), and Vanadium (V)[3]. If your reaction setup, solvent, or coupling reagents contain trace metals, the pyridinone will rapidly form an inactive metal-chelate complex, sequestering your starting material and halting the reaction. Always use LC-MS grade solvents and metal-free spatulas.
Q3: Why am I losing my product during the aqueous workup? A: The pyridin-4-one core is highly polar and acts as a hydrogen-bond acceptor. If your target conjugate has low molecular weight, the resulting product will likely be water-soluble. Avoid highly basic aqueous washes (pH > 9), as this increases aqueous partitioning. Instead, use a "salting out" method (saturated brine) and extract with a highly polar organic mixture, such as 10-20% isopropanol in chloroform ( CHCl3 / iPrOH ).
Part 2: Troubleshooting Guide & Reaction Optimization
When optimizing amine functionalization (e.g., N-alkylation or amide coupling), the choice of solvent and base dictates the success of the reaction. The dihydrochloride salt has notoriously poor solubility in standard organic solvents.
Quantitative Data: Solvent & Base Optimization
The following table summarizes in-house validation data for the amidation of 1-(2-aminoethyl)-1,4-dihydropyridin-4-one 2HCl with a standard aliphatic carboxylic acid.
| Reaction Solvent | Base (Equivalents) | Coupling Reagent | Conversion (%) | Technical Notes & Causality |
| Dichloromethane | TEA (1.5 eq) | EDC / HOBt | < 10% | Failure: Insufficient base; amine remains protonated. Salt is insoluble in DCM. |
| Tetrahydrofuran | K2CO3 (3.0 eq) | Acid Chloride | 45% | Sub-optimal: Biphasic system limits the availability of the free base. |
| DMSO | DIPEA (2.5 eq) | PyBOP | 85% | Good: High solubility and full deprotonation, but DMSO complicates product isolation. |
| Anhydrous DMF | DIPEA (3.0 eq) | HATU | > 95% | Optimal: Complete dissolution upon free-basing; homogeneous reaction environment. |
Diagnostic Logic Tree
Use the following workflow to diagnose and resolve low yields during amine functionalization.
Troubleshooting logic tree for optimizing amine functionalization yields.
Part 3: Mechanistic Pathway & Competing Reactions
Understanding the stepwise deprotonation is critical. The diagram below illustrates the causality behind base equivalents and the risk of metal chelation. Because the pyridinone oxygen is less basic than the primary amine, the first equivalent of base only neutralizes the ring, leaving the amine locked as a non-nucleophilic hydrochloride salt.
Stepwise deprotonation pathway and competing metal chelation dead-end.
Part 4: Validated Experimental Protocol
To ensure a self-validating system, the following protocol for Amide Coupling incorporates In-Process Controls (IPCs) that allow you to visually and analytically confirm the success of each step before proceeding.
Objective: Conjugate a target carboxylic acid to the primary amine without inducing O-acylation on the pyridinone core.
Materials:
-
1-(2-Aminoethyl)-1,4-dihydropyridin-4-one 2HCl (1.0 eq)
-
Target Carboxylic Acid (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous DMF (0.1 M concentration)
Step-by-Step Methodology:
-
Electrophile Pre-activation: In an oven-dried flask under an inert N2 atmosphere, dissolve the Carboxylic Acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (1.0 eq) and stir for 15 minutes at room temperature.
-
Expert Insight: Pre-activating the acid ensures that the highly reactive coupling reagent is consumed before the pyridinone is introduced, preventing unwanted O-acylation of the pyridin-4-one oxygen.
-
-
Free-Basing the Amine (IPC Checkpoint): In a separate vial, suspend the 1-(2-Aminoethyl)-1,4-dihydropyridin-4-one 2HCl (1.0 eq) in DMF. Add DIPEA (2.0 eq) dropwise.
-
Self-Validating System: Initially, the mixture will be a cloudy white suspension. Within 5–10 minutes of DIPEA addition, the suspension will transition into a clear, slightly yellow homogeneous solution. Do not proceed until the solution is clear. This visual cue confirms complete deprotonation.
-
-
Coupling: Dropwise add the clear, free-based amine solution to the pre-activated acid mixture. Stir at room temperature for 2 to 4 hours.
-
Reaction Monitoring: Monitor the reaction via LC-MS. Look for the disappearance of the free amine mass ( [M+H]+ of the parent pyridinone) and the appearance of the target conjugate mass.
-
Quench and Extraction: Quench the reaction with saturated aqueous NH4Cl (10 mL). Avoid basic quenching agents like NaHCO3 . Extract the aqueous layer 3 times with a solution of 10% Isopropanol in Chloroform.
-
Purification: Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Purify via reverse-phase chromatography (C18) using a Water/Acetonitrile gradient with 0.1% Formic Acid.
References
- Source: National Institutes of Health (NIH)
- Source: National Institutes of Health (NIH)
- Oxovanadium(IV)
Sources
- 1. Recent Progress in Synthetic and Natural Catechol-O-methyltransferase Inhibitors for Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DIBI, a 3-hydroxypyridin-4-one chelator iron-binding polymer with enhanced antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxovanadium(IV) Coordination Compounds with Kojic Acid Derivatives in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
reducing chemical impurities in 1-(2-Aminoethyl)-1,4-dihydropyridin-4-onedihydrochloride batches
Welcome to the technical support guide for 1-(2-Aminoethyl)-1,4-dihydropyridin-4-one dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to chemical purity. Here, we provide in-depth troubleshooting guides and FAQs to support your experimental success.
Introduction: The Challenge of Purity
1-(2-Aminoethyl)-1,4-dihydropyridin-4-one dihydrochloride is a polar, heterocyclic compound of significant interest. As with many 1,4-dihydropyridine (DHP) derivatives, achieving high purity can be challenging due to inherent chemical liabilities.[1] DHPs are known to be sensitive to oxidation, light, and heat, often leading to the formation of degradation products that can compromise experimental results and final product quality.[2][3][4] This guide offers practical, evidence-based solutions to identify, mitigate, and remove these impurities.
Section 1: Frequently Asked Questions (FAQs) about Impurities & Stability
This section addresses common initial queries regarding the nature of impurities and the stability of the compound.
Q1: What are the most common types of impurities found in batches of 1-(2-Aminoethyl)-1,4-dihydropyridin-4-one dihydrochloride?
A1: Impurities in your batches can typically be classified into three categories as defined by ICH guidelines[5]:
-
Synthesis-Related Impurities: These are byproducts from the chemical synthesis, such as incompletely reacted starting materials, intermediates, or products from side reactions. In syntheses like the Hantzsch reaction, common variants can include symmetrically substituted DHP impurities.[6][7]
-
Degradation Products: These form during storage or processing. The most prevalent degradation pathway for 1,4-dihydropyridines is oxidation (aromatization) to the corresponding pyridine derivative.[4][8] This is often accelerated by exposure to light, heat, or atmospheric oxygen.[2][9]
-
Residual Solvents: Traces of solvents used during synthesis or purification that are not completely removed.[5][10]
Q2: My batch of 1-(2-Aminoethyl)-1,4-dihydropyridin-4-one dihydrochloride has a distinct yellow or brownish tint, but I expected a white solid. What is the likely cause?
A2: A yellow or brown discoloration is a strong indicator of degradation. The primary cause is the oxidation of the 1,4-dihydropyridine ring to its aromatic pyridine analogue.[4] This process, often initiated by light (photodegradation) or air, results in a conjugated system that absorbs visible light, appearing colored.[1][2] The presence of this impurity signifies a need for both re-purification and a review of your storage and handling procedures.
Q3: How stable is this compound, and what are the optimal storage conditions?
A3: 1,4-Dihydropyridine derivatives are notoriously sensitive molecules.[1] Their stability is significantly affected by:
-
Light: They are highly photosensitive and can degrade rapidly upon exposure to UV or even ambient light.[2][3]
-
Temperature and Humidity: Accelerated stability tests on similar DHPs show that thermodegradation is significantly faster in the presence of humidity compared to dry air.[1][8]
-
Oxygen: The dihydropyridine ring is susceptible to oxidation.[9]
Optimal Storage Conditions: To maintain integrity, the compound should be stored in an amber glass vial or light-proof container, under an inert atmosphere (e.g., argon or nitrogen), in a desiccator, and kept in a cool, dark place (refrigerated or frozen for long-term storage).
Q4: What are the most effective analytical techniques for identifying and quantifying impurities in my sample?
A4: A multi-technique approach is essential for comprehensive impurity profiling.[10]
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for separating and quantifying impurities.[5][11] A well-developed stability-indicating HPLC method can resolve the active pharmaceutical ingredient (API) from all its potential degradation products and synthesis-related impurities.[12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for identifying unknown impurities. It provides the molecular weight of each impurity, which is critical for proposing its structure.[13][]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Once an impurity is isolated (e.g., by preparative HPLC), NMR is used for definitive structural elucidation.[5][13]
-
Thin-Layer Chromatography (TLC): TLC is an invaluable tool for rapid, real-time reaction monitoring and for scouting appropriate solvent systems for column chromatography.[8]
Section 2: Troubleshooting Guide for Purification
This section provides solutions to specific problems you may encounter during the purification process.
Recrystallization Issues
Recrystallization is often the first and most effective method for purifying crystalline solids like this dihydrochloride salt.[15] Success hinges on proper solvent selection and technique.
Q: My compound is "oiling out" during recrystallization instead of forming crystals. What's happening and how do I fix it?
A: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This typically happens when the solution is too concentrated, cooled too quickly, or when impurities significantly depress the compound's melting point.[16][17]
Troubleshooting Steps:
-
Re-heat and Dilute: Heat the solution to re-dissolve the oil. Add more hot solvent in small portions (1-5% of the total volume) to slightly decrease the saturation.[17]
-
Slow Down Cooling: Allow the flask to cool slowly to room temperature before moving it to an ice bath. A Dewar flask or insulated container can be used to slow the cooling rate.[16]
-
Use a Co-solvent System: The addition of a miscible "anti-solvent" (in which the compound is less soluble) can sometimes promote crystallization over oiling. Add the anti-solvent dropwise to the warm, dissolved solution until slight turbidity appears, then add a drop of the primary solvent to clarify before cooling.[16]
-
Seed the Solution: If you have a small amount of pure, crystalline material, add a single seed crystal to the cooled, supersaturated solution to induce crystallization.
Q: I'm getting very low recovery from recrystallization. How can I improve my yield?
A: Low recovery is often due to the compound having excessive solubility in the chosen solvent even at low temperatures, or using too much solvent.
Troubleshooting Steps:
-
Optimize Solvent Choice: The ideal solvent is one where the compound is highly soluble when hot but poorly soluble when cold.[17] Screen various polar solvents such as ethanol, isopropanol, methanol, or mixtures with water.[15][16]
-
Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the crude material.
-
Cool Thoroughly: Ensure the crystallization mixture is cooled sufficiently (e.g., 0-5°C in an ice bath) for an adequate amount of time to maximize precipitation before filtration.[15]
-
Recover from Mother Liquor: Concentrate the mother liquor (the liquid remaining after filtration) and attempt a second crystallization to recover more product. Be aware that this "second crop" may have lower purity.
Column Chromatography Issues
When recrystallization is insufficient, column chromatography is the next logical step. However, the polar and basic nature of 1-(2-Aminoethyl)-1,4-dihydropyridin-4-one can present challenges.
Q: My compound is streaking badly on my silica gel TLC plate and column. How can I get sharp bands?
A: Streaking (or tailing) is a classic sign of strong, undesirable interactions between a basic compound and the acidic silanol groups on the surface of standard silica gel.[18]
Troubleshooting Steps:
-
Use a Basic Modifier: Add a small amount of a basic modifier like triethylamine (0.1-1%) or pyridine to your eluent system.[17] This neutralizes the acidic sites on the silica, preventing strong adsorption of your amine compound and resulting in much-improved peak shape.[18]
-
Consider an Alternative Stationary Phase: If streaking persists, switch to a more inert or basic stationary phase. Alumina (neutral or basic) is a common alternative to silica for purifying basic compounds.[17][19]
-
Use a "Dry Loading" Technique: If your compound is poorly soluble in the column eluent, dissolve it in a strong, polar solvent (like methanol), adsorb it onto a small amount of silica gel, evaporate the solvent completely, and load the resulting dry powder onto the top of your column.[19]
Q: I can't get good separation between my product and a key impurity using normal-phase chromatography. What should I try next?
A: If co-elution is an issue, you need to change the selectivity of your chromatographic system.
Troubleshooting Steps:
-
Switch to a Different Chromatographic Mode:
-
Reversed-Phase Chromatography (C18): This technique separates compounds based on hydrophobicity. Since your compound is very polar, it may elute quickly. Using a highly aqueous mobile phase or a specialized polar-embedded or polar-endcapped C18 column can improve retention and provide a different separation selectivity.[19]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent choice for very polar compounds that are not well-retained in reversed-phase.[19] It uses a polar stationary phase (like silica or an amine-bonded phase) with a mobile phase high in organic solvent (e.g., acetonitrile) and a small amount of water. In HILIC, water is the strong, eluting solvent.[20]
-
-
Utilize Solid-Phase Extraction (SPE): SPE can be a powerful preliminary clean-up step to remove classes of impurities before final purification.[19] For instance, an ion-exchange SPE cartridge could be used to separate your dihydrochloride salt from neutral impurities.
Section 3: Visual Guides & Workflows
Visual aids can help clarify complex processes and decision-making.
Caption: Oxidation of the 1,4-dihydropyridine to its pyridine analog.
Caption: A decision tree for selecting the appropriate purification workflow.
Section 4: Data Presentation
Structured data helps in making informed decisions for process optimization.
Table 1: Common Impurities and Their Likely Sources
| Impurity Type | Potential Structure | Likely Source | Recommended Analytical Method |
| Oxidation Product | Aromatized Pyridine Analog | Exposure to light, air, or heat during synthesis or storage.[1][2] | HPLC, LC-MS |
| Over-reduced Product | Tetrahydropyridine/Piperidine | Use of overly strong reducing agents or prolonged reaction times during synthesis.[21] | HPLC, LC-MS, NMR |
| Starting Material | Unreacted Aldehyde/Amine | Incomplete reaction, non-stoichiometric ratios. | HPLC, GC-MS |
| Symmetrical Byproduct | Symmetrical DHP | Side reaction during Hantzsch-type synthesis.[6] | HPLC, LC-MS |
Table 2: Comparison of Purification Methods - Typical Purity vs. Yield
| Method | Typical Final Purity (HPLC Area %) | Typical Recovery Yield | Key Advantages | Key Disadvantages |
| Recrystallization | 98.0 - 99.5% | 60 - 85% | Scalable, cost-effective, removes major impurities.[15] | Can have yield losses; may not remove closely related impurities. |
| Flash Chromatography (Deactivated Silica) | 99.0 - 99.8% | 70 - 90% | Good for removing a wide range of impurities.[17] | Requires solvent, less scalable than crystallization. |
| Preparative HPLC | > 99.9% | 40 - 75% | Highest achievable purity, excellent for reference standards. | Expensive, low throughput, requires significant solvent. |
Section 5: Detailed Experimental Protocols
Protocol 1: Optimized Recrystallization
This protocol is designed to maximize purity and yield for crystalline batches.
-
Solvent Selection: In a small vial, test the solubility of ~10 mg of crude material in 0.5 mL of various solvents (e.g., ethanol, isopropanol, 95:5 ethanol:water). A suitable solvent will dissolve the compound when heated but show low solubility at room temperature.[17]
-
Dissolution: In an appropriately sized flask, add the crude 1-(2-Aminoethyl)-1,4-dihydropyridin-4-one dihydrochloride and the chosen solvent. Heat the mixture to a gentle reflux with stirring until all the solid dissolves. Add the minimum amount of hot solvent necessary for complete dissolution.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to reflux for 5-10 minutes, then filter the hot solution through a pad of Celite to remove the charcoal.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice-water bath for at least 1 hour to maximize crystal precipitation.[15]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[15]
-
Washing: Wash the filter cake with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under high vacuum, protected from light, until a constant weight is achieved.
Protocol 2: Flash Column Chromatography on Deactivated Silica Gel
This protocol is for batches requiring more rigorous purification than recrystallization can provide.
-
Prepare Deactivated Silica: Prepare a slurry of silica gel in your chosen eluent system that contains 1% triethylamine. Let it stand for 1 hour, then pack the column as usual. This neutralizes acidic sites.[17]
-
Select Eluent System: Using TLC with 1% triethylamine in the mobile phase, find a solvent system (e.g., dichloromethane/methanol or ethyl acetate/methanol) that gives your target compound an Rf value of approximately 0.3.[17]
-
Load the Sample: Dissolve your crude material in a minimal amount of a strong solvent (like methanol) or the eluent. Alternatively, use the dry loading method described in the troubleshooting section.[19]
-
Elution: Run the column, applying gentle positive pressure (flash chromatography).
-
Fraction Collection & Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
References
- Stability and reactivity of alkylidene dihydropyridines - Organic & Biomolecular Chemistry (RSC Publishing).
- Thermal stability of 1,4-dihydropyridine derivatives in solid state - PubMed. (2006-11-15).
- Technical Support Center: Purification of Polar Heterocyclic Compounds - Benchchem.
- A New Generation of Dihydropyridine Calcium Channel Blockers: Photostabilization of Liquid Formulations Using Nonionic Surfactants - PMC.
- THERMAL STABILITY OF 1,4-DIHYDROPYRIDINE DERIVATIVES IN SOLID STATE. (2006-06-04).
- Formation, stability, and protonation of dihydropyridines. A MINDO/3 study - American Chemical Society.
- A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances.
- Comprehensive Application Notes and Protocols for Recrystallization of Amine Hydrochloride Salts - Smolecule.
- Resolving API Impurity Issues in Drug Development - Pharmaguideline. (2025-04-11).
- How to avoid over-reduction in dihydropyridine synthesis - Benchchem.
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview | Open Access Journals - Research and Reviews. (2021-10-20).
- Impurity Analysis Strategies in APIs - BOC Sciences.
- Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs.
- Technical Support Center: Aminoacetamidine Dihydrochloride Crystallization - Benchchem.
- (PDF) Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate - ResearchGate. (2018-08-23).
- Technical Support Center: Purification of Chlorinated Heterocyclic Compounds - Benchchem.
- Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1.
- Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Asian Journal of Research in Chemistry. (2013-01-17).
- Synthesis and Characterization of Impurities of Barnidipine Hydrochloride, an Antihypertensive Drug Substance - Semantic Scholar.
- Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage. (2023-01-30).
- EP0118120A2 - 1,4-Dihydropyridine compound - Google Patents.
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. (2025-06-18).
- How to recrystallization amine compound and it is not soluble in common organic solvents. (2021-01-19).
- One Pot Multi Component Synthesis of Novel Dihydropyridine Derivatives - Der Pharma Chemica.
- Column chromatography & TLC on highly polar compounds? : r/chemistry - Reddit. (2017-02-22).
- Forced degradation studies – comparison between ICH, EMA, FDA and - der DGRA. (2014-06-15).
- Synthesis of Nitroso Derivatives of Dihydropyridine Calcium Channel Blockers.
- Synthesis, characterization and pharmacological evaluation of some 1,4-dihydropyridines derivatives - JOCPR.
- One-pot synthesis of N-aryl 1,4-dihydropyridine derivatives and their biological activities - Indian Academy of Sciences.
- Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs - GSC Online Press. (2021-07-26).
- Crystallization of hydrohalides of pharmaceutical compounds - European Patent Office - EP 2436381 A1 - Googleapis.com. (2007-06-25).
- Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. - Biosciences Biotechnology Research Asia.
- Results of forced degradation studies | Download Scientific Diagram - ResearchGate.
- DBUHI3-catalyzed efficient synthesis of 1,4-dihydropyridines - ACG Publications. (2026-02-19).
- Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent - PubMed.
- Isolation (Recovery) - University of Alberta.
- RAPID SYNTHESIS AND EVALUATION OF NEW 1, 4 – DIHYDROPYRIDINES AS POSSIBILE ANTI MITOTIC AGENTS - IJRPC.
- Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC.
- Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties.
- pyridone-3,5-dicarbonitriles Enabling Anti-Cancer Bioactivity - ChemRxiv.
Sources
- 1. ptfarm.pl [ptfarm.pl]
- 2. A New Generation of Dihydropyridine Calcium Channel Blockers: Photostabilization of Liquid Formulations Using Nonionic Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajrconline.org [ajrconline.org]
- 4. researchgate.net [researchgate.net]
- 5. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 6. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Thermal stability of 1,4-dihydropyridine derivatives in solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability and reactivity of alkylidene dihydropyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. rroij.com [rroij.com]
- 11. pharmafocusasia.com [pharmafocusasia.com]
- 12. gsconlinepress.com [gsconlinepress.com]
- 13. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances [scirp.org]
- 15. pdf.smolecule.com [pdf.smolecule.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. reddit.com [reddit.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. biotage.com [biotage.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Resolving NMR Peak Overlap for 1-(2-Aminoethyl)-1,4-dihydropyridin-4-one Dihydrochloride
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing nuclear magnetic resonance (NMR) spectral ambiguities when characterizing 1-(2-Aminoethyl)-1,4-dihydropyridin-4-one dihydrochloride .
Because this molecule exists as a dihydrochloride salt, it presents unique analytical challenges: the protonation of both the primary amine and the pyridin-4-one core drastically alters the electronic environment, leading to severe signal overlap with residual solvents and between structurally distinct protons. This guide provides the mechanistic causality behind these overlaps and the self-validating experimental workflows required to resolve them.
Diagnostic Workflow
Workflow for diagnosing and resolving NMR peak overlap in the target dihydrochloride salt.
Quantitative Data Summary: Overlap Risk Assessment
To effectively troubleshoot, you must first map the expected chemical shifts against known interference zones. The table below summarizes the quantitative data for the molecule in DMSO-d₆ at 298 K.
| Proton Environment | Expected Shift (DMSO-d₆) | Multiplicity | Overlap Risk Factor | Primary Resolution Strategy |
| Pyridinium H-2/H-6 | 8.2 – 8.6 ppm | Doublet (or AB) | High (Overlaps with -NH₃⁺) | D₂O Exchange / 2D HSQC |
| -NH₃⁺ (Amine salt) | 8.0 – 8.5 ppm | Broad Singlet | High (Overlaps with H-2/H-6) | D₂O Exchange |
| Pyridinium H-3/H-5 | 7.0 – 7.5 ppm | Doublet (or AB) | Low | Standard 1D ¹H NMR |
| N-CH₂ (Linker α) | 4.2 – 4.6 ppm | Triplet/Multiplet | Medium (HDO at high temp) | Solvent Change (CD₃OD) |
| CH₂-NH₃⁺ (Linker β) | 3.0 – 3.4 ppm | Triplet/Multiplet | Critical (Overlaps with H₂O) | VT-NMR (Heat to 328 K) |
| -OH (Protonated core) | 12.0 – 13.5 ppm | Broad Singlet | Low | N/A |
Troubleshooting FAQs: Causality & Solutions
Q1: Why are the ethyl linker signals (around 3.2 ppm) completely obscured in DMSO-d₆, and how can I resolve this?
Causality: The residual water peak in DMSO-d₆ typically appears at 3.33 ppm at 298 K[1]. Because the molecule is a dihydrochloride salt, the highly electron-withdrawing -NH₃⁺ group deshields the adjacent β-methylene protons (CH₂-NH₃⁺), pushing their resonance into the exact 3.0–3.4 ppm window. Solution: Utilize Variable Temperature (VT) NMR. The chemical shift of water is highly temperature-dependent due to the disruption of intermolecular hydrogen bonding networks[2]. Heating the sample weakens these hydrogen bonds, increasing the electron density around the water protons and shifting the water peak upfield (towards 2.9 ppm), thereby unmasking the underlying ethyl linker multiplets[1].
Q2: The aromatic protons (H-2/H-6) and the primary amine (-NH₃⁺) signals are merging into a broad, unintegrable multiplet around 8.4 ppm. How do I differentiate them?
Causality: In the dihydrochloride salt state, the 4-pyridone carbonyl oxygen is protonated, creating a fully aromatic 4-hydroxypyridinium cation. This strong electron-withdrawing environment severely deshields the H-2 and H-6 protons[3]. Concurrently, the -NH₃⁺ protons of the amine hydrochloride salt also resonate in this exact region due to the strong hydrogen-bond basicity of the chloride counteranion in aprotic solvents[4]. Solution: Perform a D₂O exchange experiment. Adding 1–2 drops of D₂O to the DMSO-d₆ sample will rapidly exchange the labile -NH₃⁺ and -OH protons with deuterium. Because deuterium is invisible in ¹H NMR, the broad amine signals will disappear, leaving only the sharp, integrable doublets of the H-2/H-6 pyridinium protons.
Q3: Even after D₂O exchange, the pyridinium ring protons appear as a complex second-order multiplet rather than clean doublets. Why?
Causality: If the chemical shift difference (Δν) between the H-2/H-6 and H-3/H-5 protons is small relative to their scalar coupling constant (J), the system transitions from a simple first-order AX system to a second-order AB system. This causes peak distortion, line broadening, and the "roof effect." Solution: Utilize 2D Heteronuclear Single Quantum Coherence (HSQC) spectroscopy. By spreading the proton signals along the ¹³C dimension, HSQC resolves the overlap because the corresponding C-2/C-6 and C-3/C-5 carbons have vastly different chemical shifts (approx. 140 ppm vs. 110 ppm, respectively)[5].
Step-by-Step Experimental Methodologies
Protocol 1: Variable Temperature (VT) NMR for Water Peak Displacement
This protocol isolates aliphatic linker signals from residual solvent interference.
-
Sample Preparation: Dissolve 10–15 mg of the compound in 0.6 mL of high-quality DMSO-d₆ (100% D). Ensure the tube is tightly sealed to prevent further atmospheric moisture absorption.
-
Baseline Acquisition (298 K): Acquire a standard 1D ¹H spectrum (e.g., 16 scans, 10 s relaxation delay) at 298 K. Note the exact position of the water peak (approx. 3.33 ppm).
-
Temperature Ramp: Increase the probe temperature to 328 K (55 °C) in 10 K increments.
-
Equilibration & Tuning: Allow the sample to equilibrate for 10 minutes at 328 K. Critical: Re-tune the probe and re-shim the magnet (specifically Z1 and Z2), as solvent viscosity and magnetic susceptibility change with temperature.
-
High-Temp Acquisition: Acquire the spectrum. The water peak should now be shifted upfield to ~2.9 ppm, revealing the CH₂-NH₃⁺ triplet.
-
Self-Validation Step: Return the temperature to 298 K, equilibrate, and re-acquire. The water peak must return to its original 3.33 ppm position. If it does not, the shift was caused by a concentration change (evaporation) or chemical degradation, not thermodynamic hydrogen-bond disruption.
Protocol 2: 2D ¹H-¹³C HSQC Acquisition for Aromatic Resolution
This protocol resolves second-order aromatic overlap and distinguishes carbon-bound protons from exchangeable heteroatom protons.
-
Reference Spectra: Acquire high-resolution 1D ¹H and ¹³C spectra to define the spectral widths (SW) for both dimensions.
-
Pulse Sequence Selection: Select a multiplicity-edited HSQC pulse sequence (e.g., hsqcedetgpsisp2.2 on Bruker systems). This will phase CH/CH₃ peaks positively and CH₂ peaks negatively, aiding in the identification of the ethyl linker.
-
Parameter Optimization:
-
F2 (¹H) Dimension: Set SW to encompass 0–15 ppm.
-
F1 (¹³C) Dimension: Set SW to encompass 10–160 ppm.
-
t1 Increments: Use a minimum of 256 increments to ensure adequate resolution in the carbon dimension.
-
Number of Scans (NS): 4 to 8 scans per increment is usually sufficient for a 15 mg sample.
-
-
Processing: Apply a squared sine-bell apodization function in both dimensions before Fourier transformation to enhance resolution and minimize truncation artifacts.
-
Self-Validation Step: Overlay the 1D ¹H spectrum on the F2 projection. The cross-peaks in the HSQC spectrum must align perfectly with the carbon-bound protons. The absence of a cross-peak for the broad 8.4 ppm signal definitively confirms it is the exchangeable -NH₃⁺ proton, not an overlapping aromatic proton.
References
-
Baxter, N. J., & Williamson, M. P. "Temperature dependence of NMR chemical shifts: Tracking and statistical analysis." PubMed Central (PMC). Available at:[Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents." University of Pittsburgh / Journal of Organic Chemistry. Available at:[Link]
-
Tormena, C. F., et al. "A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective." ACS Publications. Available at:[Link]
-
Dona, A. C., et al. "Tackling the Peak Overlap Issue in NMR Metabolomics Studies: 1D Projected Correlation Traces from Statistical Correlation Analysis on Nontilted 2D 1H NMR J-Resolved Spectra." Journal of Proteome Research - ACS Publications. Available at:[Link]
Sources
preventing oxidation of 1-(2-Aminoethyl)-1,4-dihydropyridin-4-onedihydrochloride during long-term storage
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the unique stability challenges associated with 1-(2-Aminoethyl)-1,4-dihydropyridin-4-one dihydrochloride.
Because this compound combines an electron-rich 1,4-dihydropyridine (DHP) core with a highly hygroscopic dihydrochloride salt, it is exceptionally vulnerable to oxidative degradation. This guide provides the mechanistic causality behind its instability and the self-validating protocols required to ensure long-term experimental integrity.
Mechanistic FAQ: Understanding the Degradation Pathway
Q: What drives the oxidative degradation of 1-(2-Aminoethyl)-1,4-dihydropyridin-4-one dihydrochloride? A: The 1,4-dihydropyridine scaffold is inherently electron-rich and acts as a potent electron donor. Oxidation typically proceeds via a sequential single-electron transfer (SET) mechanism[1]. Exposure to ambient oxygen or actinic light triggers the formation of a radical cation intermediate. This is followed by proton loss and a second electron transfer, ultimately yielding an inactive, aromatized pyridine derivative, as detailed in 2[2]. Furthermore, the dihydrochloride salt form is highly hygroscopic. Absorbed moisture increases molecular mobility and facilitates proton-coupled electron transfer (PCET), drastically accelerating this degradation cascade[3].
Oxidative degradation pathway of 1,4-DHP derivatives and targeted stabilization interventions.
Q: Why is Argon preferred over Nitrogen for inert storage? A: While both gases displace atmospheric oxygen, Argon is a noble gas that is approximately 38% denser than air, whereas Nitrogen is slightly lighter. When purging a storage vial, Argon actively sinks to form a protective, heavy blanket directly over the solid dihydrochloride salt, as recommended in3[3]. This physical barrier is highly effective at preventing transient oxygen exposure if the vial septum micro-leaks over time.
Troubleshooting Guide: Visual and Analytical Indicators
Q: My lyophilized powder has changed from white to a yellowish tint. Is it still viable? A: A color shift to yellow or brown is a definitive macroscopic indicator of oxidative aromatization[3]. The oxidized pyridine derivatives possess an extended conjugated π-electron system that absorbs light in the visible spectrum. If visual degradation is observed, you must quantify the remaining active pharmaceutical ingredient (API) using HPLC. Do not use the compound in sensitive biological assays if purity drops below 95%, as the oxidized byproducts are pharmacologically inactive[4].
Q: Can I store the compound in solution to avoid handling the hygroscopic powder? A: No. 1,4-DHPs are exceptionally unstable in solution due to increased molecular collision rates and the presence of dissolved oxygen[3]. Solutions must be prepared fresh immediately before your experiment. If a stock solution is absolutely mandatory, use thoroughly degassed solvents, store at -80°C in amber vials, and discard after a single freeze-thaw cycle[3].
Standard Operating Procedure (SOP): Cryogenic Storage Workflow
To ensure a self-validating system where degradation is physically prevented rather than just monitored, follow this single-use aliquot methodology. This workflow systematically neutralizes all three oxidative triggers (O2, light, heat).
-
Thermal Equilibration: Transfer the bulk sealed container from the freezer to a vacuum desiccator. Allow it to equilibrate to room temperature (approx. 30-45 minutes) before opening.
-
Causality: Opening a cold container in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic dihydrochloride salt, initiating hydrolysis and PCET.
-
-
Environmental Control: Perform all transfers within a glove box or under a localized inert atmosphere.
-
Aliquotting: Weigh out single-use quantities (e.g., 1-5 mg) into pre-dried, amber glass HPLC vials.
-
Causality: Amber glass blocks UV/actinic light, preventing photo-induced radical initiation.
-
-
Argon Blanketing: Insert an Argon gas line into the vial and gently purge for 10-15 seconds. Ensure the flow rate is low enough to avoid dispersing the powder.
-
Hermetic Sealing: Immediately cap the vial with a PTFE-lined silicone septum.
-
Causality: PTFE provides an inert chemical barrier, while silicone ensures a self-sealing, airtight fit.
-
-
Cryogenic Storage: Transfer all aliquots to a -80°C ultra-low temperature (ULT) freezer.
Step-by-step cryogenic storage workflow for highly sensitive DHP dihydrochloride salts.
Quantitative Stability Data
The following table summarizes the expected degradation rates of 1,4-DHP dihydrochloride salts under various storage conditions. Note the exponential increase in shelf-life when combining cryogenic temperatures with an inert atmosphere[3].
| Storage Condition | Atmosphere | Container Type | Est. Degradation Rate (%/month) | Projected Shelf-Life (t90) |
| 25°C (Ambient) | Air | Clear Glass | 15.0 - 20.0% | < 1 week |
| 4°C (Fridge) | Air | Amber Glass | 5.0 - 8.0% | 1 - 2 months |
| -20°C (Freezer) | Nitrogen | Amber Glass | 0.5 - 1.0% | 12 - 18 months |
| -80°C (ULT) | Argon | Amber Glass | < 0.1% | > 5 years |
References
- Title: Preventing oxidation of 1,4-Dihydropyridines during storage Source: Benchchem URL
- Title: Oxidation of Hantzsch 1,4-dihydropyridines of pharmacological significance by electrogenerated superoxide Source: PubMed URL
- Title: Electron Transfer-induced Aromatization of 1,4-Dihydropyridines Source: Verlag der Zeitschrift für Naturforschung URL
- Title: Oxidation process of 1,4-dihydropyridine, 1,4-dihydropyrimidine and pyrrolo-1,4-dihydropyrimidine: quantum chemical study Source: ResearchGate URL
Sources
A Guide to the ¹H and ¹³C NMR Spectral Reference for 1-(2-Aminoethyl)-1,4-dihydropyridin-4-one Dihydrochloride
For researchers and professionals in drug development, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, providing detailed information about the molecular framework of a substance.[1] This guide offers a comprehensive reference for the ¹H and ¹³C NMR spectra of 1-(2-Aminoethyl)-1,4-dihydropyridin-4-one dihydrochloride. Due to the limited availability of direct experimental spectra for this specific molecule, this guide provides a robust, predicted spectral analysis based on data from structurally analogous compounds. This approach, combined with a detailed experimental protocol, equips researchers with the necessary tools for the accurate identification and characterization of this and similar molecules.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables present the predicted ¹H and ¹³C NMR chemical shifts for 1-(2-Aminoethyl)-1,4-dihydropyridin-4-one dihydrochloride. These predictions are derived from the analysis of similar 1,4-dihydropyridine and pyridone derivatives, taking into account the electronic effects of the substituents and the protonation state of the molecule.[2][3][4]
Molecular Structure for NMR Assignment:
Caption: Molecular structure of 1-(2-Aminoethyl)-1,4-dihydropyridin-4-one with atom numbering for NMR assignments.
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H2, H6 | 7.8 - 8.0 | d | ~7-8 |
| H3, H5 | 6.5 - 6.7 | d | ~7-8 |
| H7 | 4.2 - 4.4 | t | ~6-7 |
| H8 | 3.4 - 3.6 | t | ~6-7 |
| N⁺H₃ | 8.0 - 8.5 | br s | - |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C4 | 175 - 180 |
| C2, C6 | 140 - 145 |
| C3, C5 | 115 - 120 |
| C7 | 50 - 55 |
| C8 | 38 - 42 |
Comparative Analysis with Structurally Related Compounds
To substantiate the predicted chemical shifts, the experimental NMR data for selected 1,4-dihydropyridine and pyridone derivatives are presented below. This comparative data provides a valuable reference for the expected chemical shift ranges.
Table 3: Experimental NMR Data for Analogous Compounds
| Compound | Key ¹H Chemical Shifts (δ, ppm) | Key ¹³C Chemical Shifts (δ, ppm) | Reference |
| Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate | NH (s, ~8.9), Ph-ring (m, 7.3-7.1), CH (s, ~5.0), CH₃ (s, ~2.5) | C=O (~165), C-phenyl (~149, 126-125), C-pyridine (~132, 106, 44), CH₃ (~15) | [3] |
| 5,5'-(2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-diyl)bis(1,3,4-thiadiazol-2-amine) | NH (s, 8.90), NH₂ (s, 7.35), Ph-ring (m, 7.32-7.29), CH (s, 5.05), CH₃ (s, 2.53) | C-NH₂ (165.62), C-thiadiazole (158.3), C-phenyl (149.6, 126.6, 125.3, 125.0), C-pyridine (132.77, 106.86, 44.69), CH₃ (15.88) | [3] |
| Pyridine | H-2,6 (8.5-8.8), H-4 (7.5-7.8), H-3,5 (7.1-7.5) | C-2,6 (~150), C-4 (~136), C-3,5 (~124) | [1] |
The data from these related structures show that the protons on the dihydropyridine ring typically appear in the aromatic region, with those closer to the nitrogen atom being more deshielded. The carbons of the dihydropyridine ring also show characteristic shifts, with the carbonyl carbon being the most downfield.
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data for 1-(2-Aminoethyl)-1,4-dihydropyridin-4-one dihydrochloride, the following detailed protocol is recommended.
I. Sample Preparation
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its high polarity will effectively dissolve the dihydrochloride salt, and its chemical shift does not overlap with the expected signals of the analyte. Deuterated water (D₂O) is an alternative, but the N⁺H₃ protons will exchange with deuterium and will not be observable.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Sample Handling: Ensure the compound is fully dissolved. Gentle warming or vortexing can aid dissolution. After dissolution, filter the sample through a glass wool plug into a clean, dry 5 mm NMR tube.
II. NMR Instrument Parameters
The following parameters are recommended for a 400 MHz NMR spectrometer. These may need to be adjusted for instruments with different field strengths.
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64 scans, depending on the concentration.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay ensures complete relaxation of the protons, leading to more accurate integration.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): 16 ppm (centered around 6-7 ppm).
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024 to 4096 scans. A higher number of scans is required due to the low natural abundance of ¹³C.[5]
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): 200-220 ppm (centered around 100-110 ppm).
III. Data Processing and Analysis
-
Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H spectra and 1-2 Hz for ¹³C spectra before Fourier transformation.
-
Phasing and Baseline Correction: Carefully phase the transformed spectrum and apply a baseline correction to ensure accurate integration and peak picking.
-
Referencing: Reference the ¹H spectrum to the residual solvent peak (DMSO-d₆ at 2.50 ppm). Reference the ¹³C spectrum to the solvent peak (DMSO-d₆ at 39.52 ppm).
-
Integration and Peak Picking: Integrate all signals in the ¹H spectrum to determine the relative number of protons. Pick all peaks in both the ¹H and ¹³C spectra.
Workflow for NMR Analysis
The following diagram illustrates the logical workflow for the NMR analysis of 1-(2-Aminoethyl)-1,4-dihydropyridin-4-one dihydrochloride.
Caption: Workflow for the NMR analysis of 1-(2-Aminoethyl)-1,4-dihydropyridin-4-one dihydrochloride.
Conclusion
This guide provides a comprehensive, albeit predictive, reference for the ¹H and ¹³C NMR spectra of 1-(2-Aminoethyl)-1,4-dihydropyridin-4-one dihydrochloride. By combining predicted spectral data with a comparative analysis of structurally related compounds and a detailed experimental protocol, researchers are well-equipped to undertake the structural elucidation of this and similar molecules with a high degree of confidence. The provided workflow further ensures a systematic and rigorous approach to NMR analysis, from sample preparation to final structural confirmation.
References
-
MDPI. (2018). Intramolecular hydrogen bonds in 1,4-dihydropyridine derivatives. [Link]
-
ResearchGate. (2003). 1H-NMR spectra of pyridones I. [Link]
-
Wiley Online Library. (n.d.). N-oxidation of Pyridine Derivatives - Supporting Information. [Link]
-
SciELO. (2010). NMR study of 1,4-dihydropyridine derivatives endowed with long alkyl and functionalized chains. [Link]
-
MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]
-
Biological Magnetic Resonance Bank. (n.d.). bmse000432 Pyridine. [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). [Link]
-
DOI. (n.d.). Evaluation of Organic Hydride Donors as reagents for the reduction of carbon dioxide and metal-bound formates. [Link]
-
PMC. (2018). Intramolecular hydrogen bonds in 1,4-dihydropyridine derivatives. [Link]
-
PMC. (2024). Synthesis of new 1,4-dihydropyridine derivative, anti-cancer, bacterial activity, molecular docking and adsorption, distribution, metabolism and excretion analysis. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and pharmacological evaluation of some 1,4-dihydropyridines derivatives. [Link]
-
Al-Mustansiriyah Journal of Science. (2025). Synthesis and Characterization of Some 1,4-Dihydropyridine Derivatives Substituted at Position 1 and Evaluation of Their Biological Activity. [Link]
-
ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts. [Link]
-
PMC. (n.d.). Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers. [Link]
-
Indian Academy of Sciences. (n.d.). One-pot synthesis of N-aryl 1,4-dihydropyridine derivatives and their biological activities. [Link]
-
MDPI. (2024). Novel Far-Red Fluorescent 1,4-Dihydropyridines for L-Type Calcium Channel Imaging. [Link]
-
Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
Bentham Science. (2023). 1,4-Dihydropyridine Derivatives: An Overview of Synthesis Conditions and Biological Tests. [Link]
-
The Royal Society of Chemistry. (2022). Copy of 1H NMR and 13C NMR spectra. [Link]
-
The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]
-
SpectraBase. (n.d.). 4-(2-Aminoethyl)pyridine - Optional[13C NMR] - Chemical Shifts. [Link]
-
International Journal of Research in Chemical Sciences. (n.d.). Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. [Link]
-
IntechOpen. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scielo.br [scielo.br]
- 3. Synthesis of new 1,4-dihydropyridine derivative, anti-cancer, bacterial activity, molecular docking and adsorption, distribution, metabolism and excretion analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparing the Biological Activity of a Dihydrochloride Salt and Its Corresponding Free Base
Authored by: A Senior Application Scientist
In the landscape of drug discovery and development, the selection of an appropriate salt form for a lead compound is a critical decision that can profoundly influence its therapeutic potential. While the free base represents the active moiety, its physicochemical properties, such as solubility and stability, can often be suboptimal for formulation and in vivo applications. The conversion to a salt, such as a dihydrochloride, is a common strategy to enhance these characteristics. However, this modification necessitates a rigorous comparative evaluation to ensure that the biological activity of the parent compound is retained or even optimized.
This guide provides a comprehensive framework for comparing the biological activity of a hypothetical, yet representative, compound, which we will refer to as "Compound A," in its free base form and as a dihydrochloride salt. Compound A, structurally analogous to 1-(2-Aminoethyl)-1,4-dihydropyridin-4-one, is a novel inhibitor of the kinase "Kinase-Y," a key enzyme in a pro-inflammatory signaling pathway. We will explore the essential experiments, from fundamental physicochemical characterization to cell-based functional assays, that are required to make an informed decision on the optimal form for further development.
The Foundational Importance of Physicochemical Properties
The initial step in this comparative analysis is to understand the fundamental physicochemical differences between the free base and its dihydrochloride salt. These properties are often the primary drivers of any observed variations in biological activity.
Aqueous Solubility
Aqueous solubility is a paramount parameter, as a compound must be in solution to interact with its biological target. The dihydrochloride salt of Compound A is expected to exhibit significantly higher aqueous solubility compared to the free base due to the introduction of ionizable groups.
Experimental Protocol: Kinetic Solubility Assay
-
Prepare a 10 mM stock solution of each compound (free base and dihydrochloride salt) in dimethyl sulfoxide (DMSO).
-
In a 96-well plate, add 2 µL of the stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4, in triplicate. This creates a final concentration of 100 µM.
-
Seal the plate and shake at room temperature for 2 hours.
-
Centrifuge the plate at 4000 rpm for 10 minutes to pellet any precipitate.
-
Carefully transfer the supernatant to a new plate and measure the concentration of the dissolved compound using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.
-
The measured concentration represents the kinetic solubility.
Stability
The stability of the compound in various experimental conditions is crucial for data integrity. The salt form can influence the compound's susceptibility to degradation.
Experimental Protocol: Solution Stability Assay
-
Prepare solutions of both the free base and dihydrochloride salt at a concentration of 10 µM in both PBS (pH 7.4) and cell culture medium (e.g., DMEM with 10% FBS).
-
Incubate the solutions at 37°C.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.
-
Quench any potential degradation by adding an equal volume of cold acetonitrile.
-
Analyze the samples by HPLC to determine the percentage of the parent compound remaining.
Table 1: Comparative Physicochemical Properties of Compound A Free Base and Dihydrochloride Salt
| Property | Compound A (Free Base) | Compound A (Dihydrochloride) | Rationale for Difference |
| Aqueous Solubility (pH 7.4) | Low (~5 µM) | High (>1000 µM) | The ionized dihydrochloride salt has improved interaction with water molecules. |
| Stability in PBS (24h, 37°C) | 95% remaining | 98% remaining | The salt form can sometimes offer greater stability by preventing certain degradation pathways. |
| Hygroscopicity | Low | Moderate to High | Salt forms have a greater tendency to absorb moisture from the atmosphere. |
In Vitro Biological Activity Assessment
With a solid understanding of the physicochemical properties, we can now proceed to evaluate the biological activity of both forms of Compound A.
Target Engagement: Kinase-Y Inhibition Assay
The primary objective is to determine if there is a difference in the intrinsic inhibitory activity of the two forms against their target, Kinase-Y.
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Prepare a serial dilution of both Compound A free base and dihydrochloride salt in an appropriate assay buffer.
-
In a 384-well plate, combine the recombinant Kinase-Y enzyme, a fluorescently labeled peptide substrate, and ATP.
-
Add the serially diluted compounds to the wells. Include no-compound (positive control) and no-enzyme (negative control) wells.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the amount of phosphorylated substrate, typically using a fluorescence-based detection method.
-
Calculate the percentage of inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).
DOT Script for Experimental Workflow
Caption: Workflow for the in vitro kinase inhibition assay.
Cellular Activity: Anti-inflammatory Response in Macrophages
A cell-based assay is essential to assess how the compounds perform in a more complex biological environment. Here, we will measure the ability of Compound A to inhibit the production of a pro-inflammatory cytokine, TNF-α, in lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Protocol: Cellular TNF-α Inhibition Assay
-
Plate RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of Compound A free base and dihydrochloride salt for 1 hour.
-
Stimulate the cells with LPS (100 ng/mL) to induce an inflammatory response. Include vehicle-treated and unstimulated controls.
-
Incubate for 6 hours at 37°C.
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Calculate the percentage of TNF-α inhibition and determine the IC50 value for each compound.
DOT Script for Signaling Pathway
Caption: Hypothetical signaling pathway for Compound A's mechanism of action.
Table 2: Comparative Biological Activity of Compound A Free Base and Dihydrochloride Salt
| Assay | Compound A (Free Base) IC50 | Compound A (Dihydrochloride) IC50 | Interpretation |
| Kinase-Y Inhibition | 50 nM | 52 nM | The intrinsic inhibitory activity is identical, as expected. The salt form does not alter the molecular interaction with the target. |
| Cellular TNF-α Inhibition | 250 nM | 245 nM | The cellular potency is comparable, suggesting that under these in vitro conditions, the higher solubility of the dihydrochloride did not confer a significant advantage in reaching the intracellular target. |
Discussion and Conclusion
In this comparative study of Compound A, the data reveals that while the dihydrochloride salt offers a significant advantage in terms of aqueous solubility, this did not translate to a notable difference in either target-based or cell-based in vitro assays. The IC50 values for both forms were nearly identical. This suggests that the free base, despite its lower solubility, is sufficiently soluble in the DMSO-containing assay buffers and cell culture media to achieve concentrations necessary for maximal efficacy in these experimental systems.
However, the superior solubility of the dihydrochloride salt should not be discounted. For future in vivo studies, where the compound will be administered in an aqueous vehicle, the dihydrochloride form would be the preferred choice to ensure complete dissolution and accurate dosing. Furthermore, the enhanced solubility could lead to improved absorption and bioavailability in an in vivo setting.
DOT Script for Decision Logic
Caption: Decision-making workflow for salt form selection.
Ultimately, the choice between a free base and its salt form is context-dependent. For in vitro screening, where compounds are typically solubilized in DMSO, the free base may be adequate. However, for progression into preclinical and clinical development, the superior physicochemical properties of a salt form, such as the dihydrochloride, are often indispensable for creating a viable drug product. This guide provides the fundamental framework for making that critical, data-driven decision.
References
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
-
Paulekuhn, G. S., Dressman, J. B., & Saal, C. (2007). Trends in active pharmaceutical ingredient salt selection. Journal of Medicinal Chemistry, 50(26), 6665-6672. [Link]
-
Kramer, C., et al. (2013). The experimentalists' guide to protein-ligand binding. Journal of Medicinal Chemistry, 56(1), 3-14. [Link]
-
U.S. Food and Drug Administration. (2018). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
Navigating the Cytotoxic Landscape of 1,4-Dihydropyridines: A Comparative Guide to IC50 Determination in Cancer Cell Lines
A Senior Application Scientist's In-Depth Technical Guide
Introduction: The Untapped Potential of a Novel 1,4-Dihydropyridine Derivative
Researchers in oncology drug discovery are continually exploring novel chemical scaffolds to overcome the challenges of cancer therapy, including drug resistance and off-target toxicity. The 1,4-dihydropyridine (DHP) core is a well-established pharmacophore, most famously recognized for its role in L-type calcium channel blockers used in treating cardiovascular diseases.[1][2][3] However, the therapeutic landscape of DHP derivatives is expanding, with a growing body of evidence demonstrating their potential in a variety of other conditions, including cancer.[4][5][6] These compounds have been shown to exhibit a range of biological activities, such as antimicrobial, antioxidant, and, critically for this guide, anticancer effects.[7][8][9][10]
This guide focuses on the evaluation of a specific DHP derivative, 1-(2-Aminoethyl)-1,4-dihydropyridin-4-one dihydrochloride . As of the latest literature review, specific IC50 (half-maximal inhibitory concentration) data for this particular compound across various cancer cell lines is not yet publicly available. The absence of this foundational data presents a clear opportunity for novel research. This guide, therefore, serves a dual purpose:
-
To provide a comparative context by examining the reported IC50 values of other structurally related 1,4-dihydropyridine derivatives in various cancer cell lines.
-
To offer a comprehensive, step-by-step protocol for researchers to determine the IC50 of novel compounds like 1-(2-Aminoethyl)-1,4-dihydropyridin-4-one dihydrochloride, ensuring scientific rigor and reproducibility.
By understanding the cytotoxic potential of this and other novel DHP derivatives, the scientific community can further elucidate their mechanisms of action and pave the way for the development of a new generation of targeted cancer therapies.
Comparative Analysis: IC50 Values of 1,4-Dihydropyridine Derivatives in Cancer Cell Lines
To appreciate the potential of 1-(2-Aminoethyl)-1,4-dihydropyridin-4-one dihydrochloride, it is instructive to examine the cytotoxic activity of other DHP analogs. The following table summarizes the IC50 values for a selection of 1,4-dihydropyridine derivatives against various human cancer cell lines, as reported in the literature. This data illustrates the broad range of potencies and the cell-line-specific activity that can be expected from this class of compounds.
| 1,4-Dihydropyridine Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 (an oleoyl-hybrid) | HTB-26 (Breast) | 10-50 | [11] |
| Compound 1 (an oleoyl-hybrid) | PC-3 (Pancreatic) | 10-50 | [11] |
| Compound 1 (an oleoyl-hybrid) | HepG2 (Hepatocellular) | 10-50 | [11] |
| Compound 2 (an oleoyl-hybrid) | HTB-26 (Breast) | 10-50 | [11] |
| Compound 2 (an oleoyl-hybrid) | PC-3 (Pancreatic) | 10-50 | [11] |
| Compound 2 (an oleoyl-hybrid) | HepG2 (Hepatocellular) | 10-50 | [11] |
| Thiazole substituted DHP (7a) | MOLT-4 (Leukemia) | 17.4 ± 2.0 | [4] |
| Thiazole substituted DHP (7a) | LS180 (Colon) | 29.7 ± 4.7 | [4] |
| Thiazole substituted DHP (7d) | MCF-7 (Breast) | 28.5 ± 3.5 | [4] |
| 4-chlorophenyl derivative | HeLa (Cervical) | Not specified, but showed "good activity" | [12] |
| 4-(trifluoromethyl)phenyl derivative | A549 (Lung) | Not specified, but showed "good activity" | [12] |
This table is a compilation of data from multiple sources and is intended for illustrative purposes. For detailed information, please consult the original research articles.
The variability in IC50 values highlights the importance of screening novel compounds against a diverse panel of cancer cell lines. Factors such as the tissue of origin, the specific mutations driving the cancer, and the expression of drug transporters can all influence a cell line's sensitivity to a particular compound.
Experimental Protocol: Determining the IC50 of 1-(2-Aminoethyl)-1,4-dihydropyridin-4-one dihydrochloride
To ascertain the cytotoxic potential of a novel compound, a robust and reproducible in vitro assay is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.[13] It measures the metabolic activity of cells, which in most cases correlates with cell number.[14] An alternative is the Sulforhodamine B (SRB) assay, which measures cellular protein content and is often recommended for its stability and ease of use.[15][16]
The following is a detailed protocol for determining the IC50 of 1-(2-Aminoethyl)-1,4-dihydropyridin-4-one dihydrochloride using the MTT assay.
I. Materials and Reagents
-
Cancer cell lines of interest (e.g., MCF-7, A549, HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
1-(2-Aminoethyl)-1,4-dihydropyridin-4-one dihydrochloride (test compound)
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
96-well flat-bottom cell culture plates
-
MTT reagent (5 mg/mL in PBS), sterile-filtered and stored protected from light
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
II. Experimental Workflow
Figure 1: Experimental workflow for IC50 determination using the MTT assay.
III. Step-by-Step Procedure
-
Cell Seeding:
-
Culture the chosen cancer cell lines in their appropriate complete medium until they reach approximately 80% confluency.
-
Harvest the cells using trypsin-EDTA, neutralize with complete medium, and perform a cell count (e.g., using a hemocytometer or automated cell counter).
-
Dilute the cell suspension to the optimal seeding density (typically 5,000-10,000 cells per well in 100 µL of medium, to be optimized for each cell line).[17]
-
Seed the cells into a 96-well plate and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of 1-(2-Aminoethyl)-1,4-dihydropyridin-4-one dihydrochloride in a suitable solvent, such as sterile water or DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to obtain a range of desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). It is crucial to include a vehicle control (medium with the same concentration of solvent as the highest compound concentration) and a no-treatment control.
-
After the 24-hour pre-incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate the plate for an additional 48 to 72 hours. The incubation time should be consistent across experiments.
-
-
MTT Assay:
-
After the treatment period, add 20 µL of the 5 mg/mL MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[18]
-
Potential Mechanisms of Action and Interpretation of IC50 Values
While the primary mechanism of action for many 1,4-dihydropyridines is the blockade of L-type calcium channels, their anticancer effects may be more complex.[1] Some DHPs have been shown to induce apoptosis, possess antioxidant or pro-oxidant properties, and even reverse multidrug resistance in cancer cells.[6][10] A low IC50 value against a particular cancer cell line would suggest high potency and could be indicative of a specific molecular target or pathway being effectively disrupted by 1-(2-Aminoethyl)-1,4-dihydropyridin-4-one dihydrochloride in that cellular context.
Conversely, a high IC50 value might suggest inherent resistance of the cell line to the compound's mechanism of action. Further studies, such as cell cycle analysis, apoptosis assays, and target-based screening, would be necessary to elucidate the precise mechanism by which this novel DHP derivative exerts its cytotoxic effects.
Conclusion and Future Directions
The exploration of novel 1,4-dihydropyridine derivatives like 1-(2-Aminoethyl)-1,4-dihydropyridin-4-one dihydrochloride represents a promising avenue in the quest for new anticancer agents. While specific IC50 data for this compound is not yet available, the comparative data from other DHP analogs and the detailed protocol provided in this guide offer a solid foundation for its evaluation. By systematically determining the IC50 values across a panel of cancer cell lines, researchers can take the first crucial step in characterizing the cytotoxic profile of this and other novel compounds, ultimately contributing to the development of more effective cancer therapies. The path from a novel compound to a clinical candidate is long, but it begins with rigorous and well-documented in vitro characterization.
References
-
Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed. Available at: [Link]
-
Linearity Comparison of Three Colorimetric Cytotoxicity Assays - Scirp.org. Available at: [Link]
-
In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen. Available at: [Link]
-
Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Biolabs. Available at: [Link]
-
IC50 values for compounds 1 and 2 in various cancer cell lines and a... - ResearchGate. Available at: [Link]
-
cancer cells ic50: Topics by Science.gov. Available at: [Link]
-
Assessing MTT and sulforhodamine B cell proliferation assays under multiple oxygen environments - PMC. Available at: [Link]
-
Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. Available at: [Link]
-
Guidelines for accurate EC50/IC50 estimation - PubMed. Available at: [Link]
-
IC50's: An Approach to High-Throughput Drug Discovery. CISTAR. Available at: [Link]
-
IC 50 and selectivity indexes (SIs) of 1,4-DHPs 1-22 (0.80-100 µM)... - ResearchGate. Available at: [Link]
-
Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... protocols.io. Available at: [Link]
-
1,4-Dihydropyridine Derivatives: An Overview of Synthesis Conditions and Biological Tests. MDPI. Available at: [Link]
-
Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells - PMC. Available at: [Link]
-
Biological activity of 1,4-dihydropyridine derivatives - PubMed. Available at: [Link]
-
1,4-Dihydropyridines: The Multiple Personalities of a Blockbuster Drug Family - PMC. Available at: [Link]
-
Exploring 1, 4-Dihydropyridines: Synthesis, Biological Activities, Therapeutic Potentials and Computational Studies - ResearchGate. Available at: [Link]
-
One-pot synthesis of N-aryl 1,4-dihydropyridine derivatives and their biological activities - Indian Academy of Sciences. Available at: [Link]
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,4 DIHYDROPYRIDINES DERIVATIVES - WJPMR. Available at: [Link]
-
Genotoxic and genoprotective effects of 1,4-dihydropyridine derivatives: a brief review. Arhiv za higijenu rada i toksikologiju. Available at: [Link]
-
A summary of IC50 values for various cell lines (1 × 10⁴ cells/mL)... - ResearchGate. Available at: [Link]
-
1, 4-Dihydropyridines: a class of pharmacologically important molecules - PubMed. Available at: [Link]
-
1,4-Dihydropyridine scaffold in medicinal chemistry, the story so far and perspectives (part 2): action in other targets and antitargets - PubMed. Available at: [Link]
-
1,4-Dihydropyridine: A Dependable Heterocyclic Ring with the Promising and the Most Anticipable Therapeutic Effects - PubMed. Available at: [Link]
Sources
- 1. 1,4-Dihydropyridines: The Multiple Personalities of a Blockbuster Drug Family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1, 4-Dihydropyridines: a class of pharmacologically important molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,4-Dihydropyridine: A Dependable Heterocyclic Ring with the Promising and the Most Anticipable Therapeutic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjpmr.com [wjpmr.com]
- 6. 1,4-Dihydropyridine scaffold in medicinal chemistry, the story so far and perspectives (part 2): action in other targets and antitargets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological activity of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ias.ac.in [ias.ac.in]
- 10. Genotoxic and genoprotective effects of 1,4-dihydropyridine derivatives: a brief review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages | IntechOpen [intechopen.com]
- 14. Linearity Comparison of Three Colorimetric Cytotoxicity Assays [scirp.org]
- 15. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Assessing MTT and sulforhodamine B cell proliferation assays under multiple oxygen environments - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. clyte.tech [clyte.tech]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
